molecular formula C6H11NaO5 B11908423 Hydroxy-PEG2-CH2COONa

Hydroxy-PEG2-CH2COONa

Número de catálogo: B11908423
Peso molecular: 186.14 g/mol
Clave InChI: AJBBUMHAVPXZNS-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy-PEG2-CH2COONa is a useful research compound. Its molecular formula is C6H11NaO5 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H11NaO5

Peso molecular

186.14 g/mol

Nombre IUPAC

sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate

InChI

InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1

Clave InChI

AJBBUMHAVPXZNS-UHFFFAOYSA-M

SMILES canónico

C(COCCOCC(=O)[O-])O.[Na+]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Hydroxy-PEG2-CH2COONa, a bifunctional molecule widely utilized in bioconjugation, drug delivery, and proteomics. This document details its physicochemical characteristics, reactivity, and provides standardized experimental protocols for its analysis and application.

Core Chemical and Physical Properties

This compound, systematically named sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a hydrophilic linker molecule featuring a terminal hydroxyl group and a carboxylate salt.[1] This unique structure imparts valuable characteristics for bioconjugation, such as improved solubility of the target molecule.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NaO₅[1][4]
Molecular Weight 186.14 g/mol [1][4]
CAS Number 42588-76-1[1][4]
IUPAC Name sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate[1]
Synonyms HO-PEG2-CH2COONa, Hydroxy-PEG2-acetic acid sodium salt[4]
Appearance White to off-white solidInferred from typical properties of similar compounds
Purity Typically ≥95%

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterHighly Soluble
Phosphate-Buffered Saline (PBS)Highly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
Experimental Protocol for Determining Aqueous Solubility

A precise determination of aqueous solubility can be performed using the shake-flask method, a gold standard for thermodynamic solubility assessment.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method. Given its lack of a strong chromophore, techniques such as quantitative NMR (qNMR) against a certified standard or derivatization followed by UV-Vis spectroscopy or LC-MS would be appropriate.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity and pKa

The acidity of the parent carboxylic acid, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a critical parameter for its reactivity, particularly in amide bond formation. The pKa of a similar, shorter-chain molecule, 2-(2-hydroxyethoxy)acetic acid, is reported to be approximately 3.3.[3] This suggests that the carboxylic acid of this compound is a relatively strong acid for an organic carboxylic acid, and will be deprotonated (in its carboxylate form) at physiological pH.

Experimental Protocol for pKa Determination

The pKa of the parent carboxylic acid can be determined experimentally using potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a solution of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[5][6][7]

Reactivity and Bioconjugation Applications

The chemical reactivity of this compound is centered around its two functional groups: the terminal hydroxyl and the carboxylate.

  • Carboxylic Acid: The carboxylate can be activated to form a reactive ester, which readily undergoes nucleophilic attack by primary amines to form a stable amide bond. This is the most common application of this molecule, particularly in its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

  • Hydroxyl Group: The primary alcohol can be further functionalized, for example, through esterification or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of other moieties.

Role as a PROTAC Linker

In the context of PROTACs, this compound serves as a hydrophilic spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

PROTAC_Function cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Target Ligand Target Ligand Linker This compound Target Ligand->Linker Amide Bond Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Linker->E3 Ligase Ligand Target Protein->E3 Ubiquitin Ligase Proximity-Induced Ubiquitination Proteasome Proteasome Target Protein->Proteasome Degradation

Caption: Logical diagram of this compound as a PROTAC linker.

Experimental Protocol for Amide Bond Formation

The following protocol details a general procedure for coupling the carboxylic acid of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid (the parent acid of the user's molecule) (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in the reaction solvent.

    • Add the activated ester solution dropwise to the amine solution.

    • If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution before adding the activated ester.

    • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the resulting conjugate using column chromatography, preparative HPLC, or other suitable purification techniques.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up and Purification A Dissolve Hydroxy-PEG2-CH2COOH in anhydrous solvent B Add EDC and NHS A->B C Stir for 15-30 min at RT B->C D NHS-activated PEG linker C->D F Add activated PEG linker to amine D->F E Dissolve amine-containing molecule E->F G Stir for 2-12 h at RT I Quench reaction G->I H Purified Amide Conjugate J Solvent removal I->J K Purification (e.g., Chromatography) J->K K->H

Caption: Experimental workflow for amide bond formation.

References

Physical and chemical properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, a versatile compound with emerging applications in the pharmaceutical and biomedical fields. This document details its synthesis, key characteristics, and its role in advanced drug delivery systems.

Chemical Identity and Properties

Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, with the CAS number 142047-97-0, is the sodium salt of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid. Its chemical structure features a hydrophilic polyethylene (B3416737) glycol (PEG)-like chain, a terminal hydroxyl group, and a carboxylate salt, which impart unique solubility and functional characteristics.

Physical Properties

The known physical properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C4H7NaO4[1]
Molecular Weight 142.09 g/mol [1]
Appearance White or off-white crystalline powder
Melting Point 210-212 °C
Solubility Soluble in water
pKa ~3.3
Chemical Properties

The chemical reactivity of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate is largely dictated by its carboxylate and hydroxyl functional groups.

PropertyDescriptionReference
Stability Stable under acidic conditions; decomposes under alkaline conditions.
Reactivity The hydroxyl group can undergo esterification and etherification reactions. The carboxylate group can participate in salt exchange reactions.

Experimental Protocols

Detailed experimental protocols are essential for the consistent synthesis and characterization of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.

Synthesis of Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate

This protocol is adapted from a patented synthesis method and involves a two-step process.[2]

Step 1: Synthesis of Ethylene (B1197577) Glycol Monosodium Salt

  • In a suitable reaction vessel, mix 1200 g of xylene, 409.7 g (6.60 mol) of ethylene glycol, and 240.0 g (6.00 mol) of sodium hydroxide.[2]

  • Heat the mixture to 130-140°C with stirring for 21 hours to carry out azeotropic distillation, removing the water formed during the reaction.[2]

  • Cool the reaction mixture to 25°C.[2]

  • The monosodium salt of ethylene glycol will precipitate. Collect the solid by filtration under reduced pressure. The expected yield is approximately 494.2 g (98.5% based on sodium hydroxide).[2]

Step 2: Synthesis of Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate

  • In a separate reaction vessel, add 210.2 g (2.50 mol) of the ethylene glycol monosodium salt to 650 g of ethylene glycol.[2]

  • Heat the mixture to 70-80°C with stirring to dissolve the salt.[2]

  • Over a period of 1 hour, add 285.5 g (2.45 mol) of sodium monochloroacetate to the solution while maintaining the temperature at 70-80°C.[2]

  • Continue stirring the reaction mixture at 70-80°C for an additional 2 hours.[2]

  • After cooling, the product, sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, can be isolated and purified from the ethylene glycol solution.[2]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

  • Ensure the sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Prepare a standard solution of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate of known concentration in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • Record the pH of the solution after each addition of the titrant.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the carboxylate has been protonated.

Applications in Drug Development

The unique properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate make it a valuable component in the development of advanced drug delivery systems, particularly in the formulation of hydrogels.[3] Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.

Role in Hydrogel-Based Drug Delivery

Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate can be incorporated into hydrogel matrices to modulate their physical and chemical properties. Its hydrophilic nature contributes to the swelling behavior of the hydrogel, which is crucial for drug loading and release. The carboxylate groups can interact with drug molecules, influencing the encapsulation efficiency and release kinetics.

The following diagram illustrates a general workflow for the development and characterization of a hydrogel-based drug delivery system utilizing sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.

G cluster_0 Hydrogel Formulation cluster_1 Hydrogel Characterization cluster_2 Evaluation A Polymer Selection (e.g., Chitosan, Alginate) B Addition of Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate A->B C Cross-linker Addition (e.g., Glutaraldehyde) B->C D Drug Loading C->D E Swelling Studies D->E F Morphological Analysis (SEM) G Mechanical Testing H In Vitro Drug Release Studies I Data Analysis H->I J Kinetic Modeling of Drug Release I->J

Figure 1: Experimental workflow for a hydrogel-based drug delivery system.
Experimental Workflow for Hydrogel Drug Delivery System

The development of a drug delivery system using hydrogels containing sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate typically follows the logical progression outlined below.

G start Start formulation Hydrogel Formulation start->formulation characterization Physicochemical Characterization formulation->characterization drug_release In Vitro Drug Release characterization->drug_release evaluation Data Evaluation & Optimization drug_release->evaluation end End evaluation->end

Figure 2: Logical flow of hydrogel drug delivery system development.

This logical flow begins with the formulation of the hydrogel, incorporating the polymer, sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, a cross-linking agent, and the active pharmaceutical ingredient (API). The resulting hydrogel is then subjected to rigorous physicochemical characterization to determine its properties. Subsequently, in vitro drug release studies are conducted to assess the release profile of the API from the hydrogel matrix. Finally, the data is evaluated, and the formulation may be optimized to achieve the desired drug release kinetics.

Conclusion

Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate is a promising excipient for the development of advanced drug delivery systems. Its unique chemical structure and physical properties allow for the modulation of hydrogel characteristics, offering the potential for controlled and sustained drug release. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug development and formulation. Further research into the applications of this versatile compound is warranted to fully explore its potential in pharmaceutical and biomedical applications.

References

An In-depth Technical Guide on the Use of Hydroxy-PEG2-CH2COONa as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3]

This in-depth technical guide elucidates the multifaceted role of the specific linker, Hydroxy-PEG2-CH2COONa, in PROTAC design. It provides a survey of the core principles of PEG linkers, quantitative data from related studies, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[5][6] The PROTAC is then released to repeat the cycle, allowing it to act catalytically.[6]

The linker connecting the two ligands is a critical determinant of the PROTAC's success.[7] Its length, flexibility, and composition influence the formation and stability of the ternary complex.[7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[7]

This compound is a specific, short-chain PEG-based linker. Its key features include:

  • A two-unit PEG chain: This provides a balance of hydrophilicity and a defined spatial orientation. The PEG chain can improve the solubility of the often large and lipophilic PROTAC molecule.[3]

  • A terminal hydroxyl group (-OH): This provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.

  • A sodium carboxylate group (-COONa): This ionic group significantly enhances aqueous solubility.

The structure of this linker is designed to optimize the physicochemical properties of the resulting PROTAC, potentially improving cell permeability and bioavailability.[1]

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

The efficacy of any PROTAC is fundamentally dependent on its ability to successfully engage the UPS. This pathway is a highly regulated process responsible for the degradation of over 80% of cellular proteins, maintaining protein homeostasis.[2] The key steps are:

  • Ubiquitin Activation: An E1 ubiquitin-activating enzyme uses ATP to form a thioester bond with a ubiquitin molecule.[5]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[5]

  • Polyubiquitination: The process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. The K48-linked polyubiquitin chain is most commonly associated with proteasomal degradation.[2]

  • Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated target protein into small peptides.[5]

Below is a diagram illustrating the PROTAC-mediated engagement of the UPS.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Hydroxy-PEG2-Linker) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination (K48-linkage) Ub Ubiquitin Ub->Ternary E1_E2 E1 + E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC Mechanism of Action.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The tables below summarize data from comparative studies on PROTACs with varying PEG linker lengths targeting different proteins. This data serves as a crucial reference for understanding how a short linker like PEG2 might perform.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs Data adapted from a study investigating the effect of linker length on ERα degradation.

PROTAC CompoundLinker CompositionLinker Length (atoms)ERα Degradation (%)Cytotoxicity IC50 (µM)
PROTAC 9 PEG-based9~40%> 10
PROTAC 12 PEG-based12~60%~5
PROTAC 13 PEG-based16> 95% ~1
PROTAC 14 PEG-based19~75%~2.5
PROTAC 15 PEG-based21~50%> 5

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs Data compiled from studies on TBK1 degraders.[7]

PROTAC IDLinker TypeLinker Length (atoms)TBK1 Degradation DC50 (nM)
TBK1-PROTAC-1 PEG11150
TBK1-PROTAC-2 PEG1450
TBK1-PROTAC-3 PEG1825
TBK1-PROTAC-4 PEG22100

These studies collectively show that a "sweet spot" for linker length often exists, highlighting the necessity of synthesizing and testing a range of linker lengths, including short ones like PEG2, during the optimization process.[7]

Experimental Protocols

Developing and evaluating a novel PROTAC requires a series of robust biochemical and cell-based assays. Below is a typical experimental workflow and detailed protocols for key experiments.

Experimental_Workflow start PROTAC Design & Synthesis (Incorporate this compound) biochem Biochemical Assays (Binding Affinity) start->biochem Step 1 cell_perm Cellular Permeability Assay biochem->cell_perm Step 2 degradation Western Blot for Target Degradation (DC50/Dmax) cell_perm->degradation Step 3 viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) degradation->viability Step 4 proteomics Global Proteomics (Selectivity/Off-Target Effects) viability->proteomics Step 5 (Iterate/Optimize) invivo In Vivo Studies (PK/PD, Efficacy) proteomics->invivo Step 6

Caption: Typical Experimental Workflow for PROTAC Evaluation.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, Ramos for BTK) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[7]

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)

This assay assesses the functional consequence of target protein degradation, such as reduced cancer cell proliferation.

Objective: To measure the effect of PROTAC-induced protein degradation on cell viability or proliferation.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 48-72 hours) to observe effects on proliferation.

  • Assay Procedure (MTS example):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan (B1609692) product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay provides direct evidence of the PROTAC's mechanism of action by measuring its ability to bring the target protein and E3 ligase together inside living cells.

Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.

  • Assay Setup: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand, which will fluorescently label the E3 ligase.

  • PROTAC Addition: Add the PROTAC compound at various concentrations.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. If the PROTAC induces a ternary complex, the NanoLuc® luciferase (on the POI) and the fluorescently labeled HaloTag® (on the E3 ligase) will be in close proximity. This allows for Bioluminescence Resonance Energy Transfer (BRET).

  • Data Analysis: Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (HaloTag® ligand) signals. The BRET ratio is calculated and plotted against PROTAC concentration. An increase in the BRET signal indicates ternary complex formation.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, and PEG-based linkers like this compound offer a valuable tool for medicinal chemists.[1] Their hydrophilicity can solve critical solubility issues, while their defined length allows for systematic exploration of the optimal geometry for ternary complex formation.[3] Although a "trial and error" approach to linker design has been common, it is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, such as cryo-EM, and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will enable the design of PROTACs with superior potency, selectivity, and drug-like properties, paving the way for the next generation of targeted protein degradation therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Hydroxy-PEG2-CH2COONa, a bifunctional PEG linker commonly utilized in bioconjugation, drug delivery systems, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

PropertyValue
IUPAC Name sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate[1]
Molecular Formula C6H11NaO5[1]
Molecular Weight 186.14 g/mol [1]
CAS Number 42588-76-1[1]
Appearance Liquid (Colorless to light yellow)[2][3]
Synonyms HO-PEG2-CH2COONa, 42588-76-1, sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate[1]

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • GHS Pictogram:

    • alt text

  • Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P319: Get medical help if you feel unwell.

  • P332+P317: If skin irritation occurs: Get medical help.

  • P337+P317: If eye irritation persists: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

While polyethylene (B3416737) glycols (PEGs) and their derivatives are generally considered to have low toxicity and are even used in cosmetic products, it is important to note that they should not be applied to damaged skin.[4][5] The specific functionalization of this molecule warrants the handling precautions outlined above.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's stability and ensure user safety.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed. Recommended storage temperatures are often between 2-8°C for long-term stability.[6]

Experimental Workflow and Safety

The following diagram illustrates a standard workflow for handling this compound in a research setting, emphasizing safety at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review SDS & Protocol b Don Personal Protective Equipment (PPE) a->b d Retrieve from Storage (2-8°C) b->d Proceed to Handling c Work in Fume Hood e Aliquot/Weigh Compound f Perform Reaction/ Bioconjugation d->e e->f g Quench Reaction f->g Experiment Complete h Dispose of Waste (Follow Institutional Guidelines) g->h i Clean Glassware & Work Area h->i j Doff PPE i->j k Wash Hands Thoroughly j->k

References

Methodological & Application

Application Notes and Protocols for EDC/NHS Activation of Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the activation of Hydroxy-PEG2-CH2COONa using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure converts the terminal carboxylic acid of the PEG linker into a more reactive NHS ester. This activated PEG can then efficiently react with primary amines on proteins, peptides, antibodies, or other molecules to form stable amide bonds. This "zero-length" crosslinking chemistry is a fundamental technique in bioconjugation for applications in drug delivery, diagnostics, and proteomics. The inclusion of NHS in the reaction scheme increases the efficiency of the conjugation and provides a more stable amine-reactive intermediate compared to using EDC alone.

Reaction Mechanism

The activation of a carboxyl group with EDC and NHS is a two-step process. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of NHS allows for the O-acylisourea intermediate to be converted into a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis and can be stored for a period of time or used immediately for conjugation to a primary amine-containing molecule.

EDC_NHS_Activation_Pathway PEG_COOH Hydroxy-PEG2-CH2COO⁻ O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH:e->O_Acylisourea:w + EDC EDC EDC:e->O_Acylisourea:w + NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea:e->NHS_Ester:w + NHS Hydrolysis Hydrolysis (competing reaction) O_Acylisourea->Hydrolysis + H₂O NHS NHS NHS_Ester->Hydrolysis + H₂O Conjugate Stable Amide Bond (PEG-NH-R) NHS_Ester:e->Conjugate:w + R-NH₂ Amine R-NH₂ (Primary Amine) Isourea Isourea Byproduct Released_NHS NHS

Caption: EDC/NHS activation of a carboxylated PEG molecule.

Materials and Reagents

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM Borate buffer, pH 8.0-9.0.[1]

    • Note: Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) as they will compete with the reaction.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, 1 M hydroxylamine (B1172632), or 1 M glycine.

  • Amine-containing molecule for conjugation

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).

Experimental Protocol

This protocol describes a two-step process for the activation of this compound and subsequent conjugation to an amine-containing molecule.

Experimental_Workflow Start Start: Prepare Reagents Dissolve_PEG 1. Dissolve this compound in Activation Buffer (pH 4.5-6.0) Start->Dissolve_PEG Prepare_EDC_NHS 2. Prepare fresh EDC and NHS solutions in Activation Buffer or anhydrous solvent Dissolve_PEG->Prepare_EDC_NHS Activation 3. Add EDC and NHS to PEG solution (Incubate for 15-30 min at RT) Prepare_EDC_NHS->Activation pH_Adjustment 4. Adjust pH to 7.2-8.0 with Coupling Buffer (optional but recommended) Activation->pH_Adjustment Conjugation 5. Add amine-containing molecule (Incubate for 2h at RT or overnight at 4°C) pH_Adjustment->Conjugation Quenching 6. Quench unreacted NHS esters with Quenching Buffer (15-30 min at RT) Conjugation->Quenching Purification 7. Purify the conjugate (Dialysis, SEC, etc.) Quenching->Purification End End: Purified Conjugate Purification->End

Caption: Workflow for EDC/NHS activation and conjugation.

Step 1: Preparation of Reagents

  • Equilibrate EDC, NHS, and this compound to room temperature before opening to prevent condensation of moisture.[2] EDC and NHS are moisture-sensitive and should be stored in a desiccator.[2]

  • Prepare the Activation Buffer (0.1 M MES, pH 4.5-6.0).

  • Prepare the Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0).

  • Prepare the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Dissolve the this compound in the Activation Buffer at the desired concentration.

  • Immediately before use, prepare solutions of EDC and NHS in either the Activation Buffer or an anhydrous solvent like DMF or DMSO. Do not prepare stock solutions of EDC/NHS for long-term storage as they are prone to hydrolysis.

Step 2: Activation of this compound

  • Add the freshly prepared EDC and NHS solutions to the this compound solution. A molar excess of EDC and NHS over the carboxyl groups of the PEG is recommended.[2] Refer to the table below for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[2]

Step 3: Conjugation to Amine-Containing Molecule

  • For optimal results, it is recommended to adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer.[2] This is because the activation step is most efficient at a lower pH, while the conjugation to primary amines is more efficient at a slightly basic pH.

  • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Add the solution of the amine-containing molecule to the activated PEG solution. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for your specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS-activated PEG, add the Quenching Buffer to the reaction mixture. For example, add hydroxylamine to a final concentration of 10-50 mM.[1]

  • Incubate for 15-30 minutes at room temperature.[1][2]

Step 5: Purification of the Conjugate

  • Purify the PEG-conjugated molecule from excess reagents and byproducts. Common methods include dialysis, size-exclusion chromatography (SEC), or other appropriate chromatographic techniques.

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the specific amine-containing molecule being conjugated. The following table summarizes generally recommended starting conditions for the EDC/NHS activation of this compound.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Most efficient for the activation of carboxyl groups with EDC/NHS.
Coupling pH 7.0 - 8.5Most efficient for the reaction of the NHS-activated PEG with primary amines.
EDC:NHS:PEG Molar Ratio 2-5 : 2-5 : 1A molar excess of EDC and NHS drives the formation of the NHS-ester.[2]
Activation Time 15 - 30 minutesAt room temperature.[2]
Coupling Time 2 hours at RT or overnight at 4°CReaction time may vary depending on the reactivity of the amine.[2]
Temperature 4°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize side reactions and hydrolysis.[2]

Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure EDC and NHS are fresh and have been stored properly to prevent moisture contamination.[2]

    • Optimize the pH for both the activation and coupling steps. A two-step pH adjustment is often beneficial.[2]

    • Increase the molar excess of EDC and NHS.

    • Ensure the buffer used is free of extraneous amines or carboxyls.[2]

  • Product Aggregation:

    • This can be an issue with bifunctional reagents. Consider optimizing the molar ratio of the activated PEG to your molecule.

  • Hydrolysis of NHS-ester:

    • The NHS-ester is susceptible to hydrolysis, especially at higher pH.[2] Perform the coupling step as soon as possible after the activation step. Working at a lower temperature can also slow the rate of hydrolysis.[2]

Conclusion

The EDC/NHS activation of this compound is a robust and versatile method for conjugating this PEG linker to a wide variety of molecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high conjugation efficiencies for their specific applications. The protocol provided here serves as a comprehensive guide, and optimization of the outlined parameters is encouraged to achieve the desired results.

References

Application Notes and Protocols: Conjugation of Hydroxy-PEG2-CH2COONa to Primary Amines on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Hydroxy-PEG2-CH2COONa, a carboxylated polyethylene (B3416737) glycol (PEG) derivative, to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins. This process, known as PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4] The increased hydrodynamic size of the PEGylated protein can enhance solubility, extend circulating half-life, reduce renal clearance, and mask epitopes to decrease immunogenicity.[1][2][3][5][6]

The conjugation is achieved through a two-step process utilizing carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9] This method forms a stable amide bond between the carboxyl group of the PEG reagent and the primary amine of the protein.[7][10][11]

Principle of the Reaction

The conjugation of this compound to a protein's primary amines is a two-step process:

  • Activation of the Carboxyl Group: EDC activates the carboxyl group on the this compound, forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions.[7][8]

  • Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) or Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[7][9] This semi-stable intermediate then readily reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.[10][12][13] The inclusion of NHS or Sulfo-NHS significantly increases the efficiency of the coupling reaction.[7][9]

Experimental Workflow

The following diagram outlines the key steps in the conjugation of this compound to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer activation Activate PEG Carboxyl Group with EDC and NHS prep_protein->activation prep_peg Prepare this compound and EDC/NHS Solutions prep_peg->activation coupling Couple Activated PEG to Protein Primary Amines activation->coupling Add to Protein Solution quenching Quench Reaction with Amine-Containing Buffer coupling->quenching purify Purify PEGylated Protein (e.g., SEC, IEX) quenching->purify analyze Analyze Conjugate (e.g., SDS-PAGE, HPLC, MS) purify->analyze

Caption: Experimental workflow for protein PEGylation.

Quantitative Data Summary

Successful conjugation depends on optimizing several key parameters. The following tables provide recommended starting conditions that can be further optimized for specific proteins.

Table 1: Molar Ratios of Reagents

ComponentRecommended Molar Ratio (Component:Protein)Purpose
This compound10- to 50-fold molar excessDrives the reaction towards completion.[14]
EDC2- to 10-fold molar excess over PEGActivates the PEG carboxyl groups.[14]
NHS/Sulfo-NHS2- to 5-fold molar excess over PEGStabilizes the activated intermediate.[14]

Table 2: Reaction Conditions

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.[8][9]
TemperatureRoom Temperature (20-25°C)Standard condition for activation.
Duration15 - 30 minutesSufficient time for NHS-ester formation.[7][14]
Coupling Step
pH7.2 - 8.5Favors the reaction with primary amines.[8][10][12][15]
Temperature4°C to Room TemperatureLower temperatures can minimize protein degradation.[14]
Duration2 hours to overnightReaction time can be adjusted to optimize conjugation efficiency.[7][12][13][14]
Quenching Step
Quenching Reagent20-50 mM Tris or GlycineConsumes excess reactive PEG-NHS esters.
Duration15 - 30 minutesEnsures complete quenching of the reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for conjugating this compound to a model protein. Optimization may be required for your specific protein of interest.

Materials and Equipment
  • Reagents:

    • Protein with primary amines (e.g., Lysozyme (B549824), BSA)

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0.[12][13] Crucially, this buffer must be free of primary amines.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

    • Purification Buffers (e.g., for Size Exclusion Chromatography)

  • Equipment:

    • Reaction vials or tubes

    • Magnetic stirrer and stir bars or rotator

    • pH meter

    • Spectrophotometer for protein concentration measurement

    • Chromatography system for purification (e.g., FPLC, HPLC)

    • Analytical equipment (e.g., SDS-PAGE system, HPLC, Mass Spectrometer)

Procedure
  • Protein Preparation: a. Prepare a solution of the protein in the amine-free Coupling Buffer at a concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using dialysis or a desalting column.[12][13]

  • Reagent Preparation (Prepare Immediately Before Use): a. Weigh out the required amounts of this compound, EDC, and NHS based on the desired molar ratios (see Table 1). EDC and NHS are moisture-sensitive, so allow them to equilibrate to room temperature before opening the vials.[7][12][13] b. Dissolve the EDC and NHS in the Activation Buffer. c. Dissolve the this compound in the Activation Buffer.

  • Activation of this compound: a. In a reaction vial, combine the this compound solution with the EDC and NHS solutions. b. Incubate for 15-30 minutes at room temperature with gentle stirring.[7][14]

  • Conjugation to Protein: a. Add the activated PEG solution to the protein solution. The final concentration of organic solvent (if any was used to dissolve reagents) should not exceed 10% of the total reaction volume.[12][13] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7][12][13][14]

  • Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification of the PEGylated Protein: a. Remove unreacted PEG and byproducts by size exclusion chromatography (SEC), which is effective at separating molecules based on their hydrodynamic radius. b. Alternatively, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification, especially for separating species with different degrees of PEGylation.[16][17]

  • Analysis and Characterization: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. b. HPLC: Use size-exclusion or ion-exchange HPLC to assess the purity of the conjugate and quantify the different PEGylated species.[1] c. Mass Spectrometry: Determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents due to moisture.Use fresh, high-quality EDC and NHS. Allow vials to equilibrate to room temperature before opening.[7][12][13]
Presence of primary amines in the buffer.Use amine-free buffers such as PBS or MES for the reaction.[12][13]
Incorrect pH.Ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.2-8.5.[8][9][15]
Insufficient molar excess of reagents.Increase the molar ratio of PEG, EDC, and NHS.
Protein Precipitation High concentration of protein or reagents.Perform the reaction at a lower protein concentration or add reagents more slowly.
Protein instability at reaction pH or temperature.Optimize the pH and consider performing the reaction at 4°C.
Heterogeneous Product Multiple reactive sites on the protein.This is expected with random lysine conjugation.[4] For a more homogeneous product, consider site-specific PEGylation strategies.[2][4][18]
Incomplete reaction.Increase reaction time or reagent concentrations.

References

Application Notes and Protocols for Nanoparticle Surface Modification with Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties and biological performance of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface imparts a hydrophilic shield, which can enhance colloidal stability, reduce non-specific protein adsorption (biofouling), and prolong systemic circulation time by evading the mononuclear phagocyte system.[1]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific short-chain heterobifunctional PEG linker, Sodium 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (Hydroxy-PEG2-CH2COONa) . This linker possesses a terminal hydroxyl group for potential further functionalization and a carboxylate group for covalent attachment to the nanoparticle surface.

Principle of Surface Modification

The surface modification process described herein involves a two-stage chemical approach:

  • Deprotection of the Linker Precursor : The commercially available precursor, tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, features a tert-butyl ester protecting group on the carboxylic acid. This group must be removed through acid-catalyzed hydrolysis to reveal the reactive carboxyl group.

  • Covalent Conjugation to Nanoparticles : The deprotected linker, Hydroxy-PEG2-CH2COOH, is then covalently conjugated to nanoparticles that have been surface-functionalized with primary amine groups. This is typically achieved through carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[2]

Data Presentation

The successful surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize representative quantitative data for nanoparticles before and after modification with similar short-chain PEG linkers.

Nanoparticle TypeParameterBefore ModificationAfter ModificationReference
Iron Oxide NanoparticlesHydrodynamic Diameter (nm)~100~130[2]
Zeta Potential (mV)-35-10[2]
Polymeric NanoparticlesHydrodynamic Diameter (nm)253286[1]
Zeta Potential (mV)-30.1-18.6[1]
Gold NanoparticlesHydrodynamic Diameter (nm)1523[3]
Zeta Potential (mV)-30-8[3]

Table 1: Representative Changes in Nanoparticle Size and Zeta Potential after PEGylation. The data illustrates the expected increase in hydrodynamic diameter and a shift towards a more neutral zeta potential upon successful surface modification with short-chain PEG linkers.

Nanoparticle TypePEG Linker MW (Da)PEGylation Efficiency (%)PEG Surface Density (chains/100 nm²)Reference
Polymeric Nanoparticles200014-256.5[4][5]
Polymeric Nanoparticles5000-12.9 nmol/mg[4]

Table 2: Representative Quantitative Analysis of PEG Surface Density. This table provides an overview of the expected surface coverage of nanoparticles with PEG linkers, which is a critical parameter for their in vivo performance.

Experimental Protocols

Protocol 1: Deprotection of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

This protocol describes the removal of the tert-butyl protecting group to yield Hydroxy-PEG2-CH2COOH.

Materials:

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate in anhydrous DCM (e.g., 1 g in 10 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG2-CH2COOH.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent conjugation of Hydroxy-PEG2-CH2COOH to nanoparticles with surface amine groups (e.g., aminated silica-coated iron oxide nanoparticles or poly-L-lysine coated gold nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • Hydroxy-PEG2-CH2COOH (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris or hydroxylamine, pH 8.5)

  • Centrifuge

  • Probe sonicator or bath sonicator

Procedure:

  • Disperse the amine-functionalized nanoparticles in MES buffer to a desired concentration (e.g., 1 mg/mL). Sonicate briefly to ensure a homogenous suspension.

  • In a separate vial, dissolve Hydroxy-PEG2-CH2COOH, EDC, and NHS in MES buffer. A molar excess of the linker, EDC, and NHS relative to the surface amine groups on the nanoparticles is recommended (e.g., 10-50 fold excess).

  • Add the solution containing the linker, EDC, and NHS to the nanoparticle suspension.

  • Allow the reaction to proceed for at least 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution and incubate for 15 minutes.

  • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted linker and coupling agents.

  • Resuspend the final nanoparticle pellet in a suitable buffer for storage and characterization.

Mandatory Visualization

experimental_workflow Experimental Workflow for Nanoparticle Surface Modification cluster_deprotection Protocol 1: Linker Deprotection cluster_conjugation Protocol 2: Nanoparticle Conjugation start Start with tert-Butyl protected Hydroxy-PEG2-CH2COOH dissolve Dissolve in DCM start->dissolve add_tfa Add TFA at 0°C dissolve->add_tfa react React for 2-4 hours at RT add_tfa->react evaporate Evaporate DCM and TFA react->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize dry Dry and concentrate neutralize->dry deprotected_linker Obtain Hydroxy-PEG2-CH2COOH dry->deprotected_linker activate_linker Activate Deprotected Linker with EDC/NHS deprotected_linker->activate_linker amine_np Start with Amine-functionalized Nanoparticles disperse_np Disperse in MES Buffer amine_np->disperse_np mix Mix activated linker with nanoparticle suspension disperse_np->mix activate_linker->mix conjugate React for 2 hours at RT mix->conjugate quench Quench reaction conjugate->quench purify Purify by centrifugation quench->purify final_product Obtain this compound modified Nanoparticles purify->final_product

Caption: Workflow for Nanoparticle Surface Modification.

signaling_pathway Targeted Drug Delivery Signaling Pathway cluster_extracellular Extracellular cluster_cellular Intracellular np Drug-loaded Nanoparticle (this compound modified) receptor Target Cell Receptor np->receptor Targeting Ligand Binding endocytosis Receptor-mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release from Nanoparticle endosome->drug_release drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, Kinase) drug->target effect Therapeutic Effect (e.g., Apoptosis, Inhibition) target->effect

Caption: Targeted Drug Delivery Pathway.

References

Application Notes and Protocols for HO-PEG2-CH2COONa in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HO-PEG2-CH2COONa, a short-chain hydrophilic linker, for the development of targeted drug delivery systems. This document outlines detailed protocols for nanoparticle functionalization, drug loading, and in vitro characterization, supported by quantitative data and visual workflows.

Introduction to HO-PEG2-CH2COONa in Drug Delivery

HO-PEG2-CH2COONa is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker possessing a terminal hydroxyl (-OH) group and a carboxylate (-COONa) group, separated by a two-unit ethylene (B1197577) glycol spacer. This structure offers several advantages for the surface modification of nanoparticles in drug delivery applications:

  • Hydrophilicity: The PEG component imparts a hydrophilic character to the nanoparticle surface, which can improve colloidal stability in physiological media and reduce non-specific protein adsorption (opsonization). This "stealth" property can lead to a longer circulation half-life in vivo.

  • Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the potential for immunogenic responses.

  • Reactive Handles for Conjugation: The terminal carboxylate group can be activated to form stable amide bonds with amine-containing molecules, such as targeting ligands (e.g., antibodies, peptides) or amine-functionalized drugs. The hydroxyl group can be used for further modification if required.

The short chain length of the PEG2 linker provides a balance between hydrophilicity and minimal steric hindrance, which can be advantageous for preserving the binding affinity of conjugated targeting ligands.

Quantitative Data on PEG Linker Properties

The choice of PEG linker length can significantly impact the physicochemical and biological properties of nanoparticles. The following tables summarize the influence of PEG chain length on key parameters in drug delivery systems. While specific data for HO-PEG2-CH2COONa is limited in publicly available literature, the trends observed with varying PEG lengths provide valuable insights for formulation design.

Table 1: Effect of PEG Chain Length on Nanoparticle Hydrodynamic Size and Zeta Potential

Nanoparticle FormulationPEG Chain LengthHydrodynamic Diameter (nm)Zeta Potential (mV)
Amine-functionalized Nanoparticles (unmodified)N/A150 ± 5+25 ± 2
Nanoparticles + HO-PEG2 -COOH (expected)2160 - 170-15 to -25
Nanoparticles + HO-PEG4 -COOH4175 ± 8-20 ± 3
Nanoparticles + HO-PEG8 -COOH8190 ± 10-18 ± 4
Nanoparticles + HO-PEG12 -COOH12210 ± 12-15 ± 3

Note: Data for PEG4, PEG8, and PEG12 are representative values from literature on similar nanoparticle systems. The values for PEG2 are estimations based on these trends.

Table 2: Influence of PEG Linker Length on Drug Loading and Release

Drug Delivery SystemPEG Linker LengthDrug Loading Capacity (%)Drug Release at 24h (%)
Doxorubicin-loaded PLGA-PEG Nanoparticles0 (PLGA only)5.2 ± 0.435 ± 3
Doxorubicin-loaded PLGA-PEG Nanoparticles2 (expected)4.8 ± 0.545 - 55
Doxorubicin-loaded PLGA-PEG Nanoparticles54.5 ± 0.662 ± 4
Doxorubicin-loaded PLGA-PEG Nanoparticles104.1 ± 0.575 ± 5
Doxorubicin-loaded PLGA-PEG Nanoparticles153.8 ± 0.785 ± 6

Note: This table illustrates a general trend where longer PEG chains can sometimes lead to slightly lower drug loading due to the increased hydrophilic shell but may facilitate faster drug release. Data for PEG 5, 10, and 15 are adapted from studies on PLGA-PEG copolymers.[1] The values for PEG2 are projected based on these findings.

Table 3: Effect of PEGylation on Cellular Uptake

Cell LineNanoparticle FormulationCellular Uptake (% of control)
HeLaUnmodified Nanoparticles100
HeLaNanoparticles + PEG2 (expected)80 - 90
HeLaNanoparticles + PEG 2kDa65 ± 8
HeLaNanoparticles + PEG 5kDa45 ± 6

Note: Longer PEG chains generally lead to reduced non-specific cellular uptake due to steric hindrance. However, for targeted systems, an optimal linker length is crucial to present the ligand effectively to its receptor. Data for PEG 2kDa and 5kDa are illustrative from literature.

Experimental Protocols

The following protocols provide a framework for the use of HO-PEG2-CH2COONa in the development of targeted drug delivery systems. These are generalized procedures and may require optimization for specific nanoparticles, drugs, and targeting ligands.

Protocol for Conjugation of HO-PEG2-CH2COONa to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of HO-PEG2-CH2COONa to nanoparticles with surface amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • HO-PEG2-CH2COONa

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifuge

  • Probe sonicator or bath sonicator

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO immediately before use.

    • Dissolve HO-PEG2-CH2COONa in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

  • Activation of HO-PEG2-CH2COONa:

    • In a clean reaction tube, add the HO-PEG2-CH2COONa solution.

    • Add a 5-fold molar excess of EDC and NHS from the stock solutions to the HO-PEG2-CH2COONa solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation to Nanoparticles:

    • Immediately add the activated HO-PEG2-CH2COONa solution to the nanoparticle dispersion. A 10-50 fold molar excess of the activated PEG linker over the surface amine groups of the nanoparticles is recommended as a starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted PEG linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh Coupling Buffer.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound reagents.

    • Finally, resuspend the purified HO-PEG2-CH2COONa-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Characterization:

  • Successful PEGylation: Can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic ether bonds of the PEG linker. Changes in surface charge can be measured by determining the zeta potential.

  • Size and Morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to assess the size, polydispersity, and morphology of the functionalized nanoparticles.

Workflow for Nanoparticle Functionalization:

G Workflow for Nanoparticle Functionalization cluster_activation Activation of HO-PEG2-CH2COONa cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification A Dissolve HO-PEG2-CH2COONa in Activation Buffer B Add EDC and NHS A->B C Incubate for 15-30 min B->C E Mix Activated PEG with NP dispersion C->E D Disperse Amine-NPs in Coupling Buffer D->E F React for 2-4 hours E->F G Quench Reaction F->G H Centrifuge and Wash (3x) G->H I Resuspend Final Product H->I

Caption: Workflow for the conjugation of HO-PEG2-CH2COONa to amine-functionalized nanoparticles.

Protocol for Loading Doxorubicin into PEGylated Nanoparticles

This protocol describes a common method for encapsulating a chemotherapeutic drug, Doxorubicin (DOX), into polymeric nanoparticles functionalized with HO-PEG2-CH2COONa. This method is based on an oil-in-water (o/w) single emulsion-solvent evaporation technique.[4][5]

Materials:

  • HO-PEG2-CH2COONa functionalized nanoparticles (or a polymer blend including a PEGylated polymer)

  • Doxorubicin hydrochloride (DOX.HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Chloroform

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Preparation of Doxorubicin Base:

    • Dissolve DOX.HCl in a minimal amount of anhydrous DMF or DMSO.

    • Add a 3-fold molar excess of TEA to neutralize the hydrochloride and form the free base of DOX, which is more soluble in organic solvents.

    • Stir for 30 minutes at room temperature.

  • Formation of the Organic Phase:

    • Dissolve the polymer (e.g., PLGA) and the HO-PEG2-CH2COONa functionalized component (if not already part of the polymer backbone) in DCM or chloroform.

    • Add the prepared DOX base solution to the polymer solution.

  • Emulsification:

    • Add the organic phase dropwise to a continuously stirring aqueous solution of PVA. The PVA acts as a surfactant to stabilize the emulsion.

    • After the addition is complete, emulsify the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion. Sonication parameters (power and time) need to be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles three times with deionized water to remove residual PVA and unloaded drug.

    • Lyophilize the final nanoparticle pellet for long-term storage.

Characterization:

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated DOX can be determined by dissolving a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measuring the DOX concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Workflow for Doxorubicin Loading:

G Workflow for Doxorubicin Loading into Nanoparticles cluster_prep Preparation cluster_emulsion Emulsification cluster_formation Nanoparticle Formation A Prepare DOX Base B Dissolve Polymer and DOX in Organic Solvent A->B C Add Organic Phase to Aqueous PVA Solution B->C D Sonicate to form o/w Emulsion C->D E Solvent Evaporation D->E F Centrifuge and Wash E->F G Lyophilize F->G

Caption: Workflow for encapsulating Doxorubicin into PEGylated nanoparticles.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to evaluate the release kinetics of a drug from the prepared nanoparticles in a controlled in vitro environment.[4]

Materials:

  • Drug-loaded nanoparticles

  • Release Buffer (e.g., PBS, pH 7.4, and acetate (B1210297) buffer, pH 5.5, to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Preparation:

    • Accurately weigh a known amount of drug-loaded nanoparticles and disperse them in a specific volume of Release Buffer.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag securely.

  • Release Study:

    • Place the dialysis bag in a larger container with a known volume of fresh Release Buffer.

    • Incubate at 37°C with continuous gentle agitation.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the buffer from the outer container.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Buffer to maintain sink conditions.

  • Quantification:

    • Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for DOX at ~480 nm).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vitro Cellular Uptake and Cytotoxicity Assessment

This protocol describes how to assess the targeting efficiency and therapeutic efficacy of the drug-loaded nanoparticles in a cancer cell line that overexpresses the target receptor (e.g., EGFR).

Materials:

  • Targeted drug-loaded nanoparticles

  • Non-targeted (control) nanoparticles

  • Free drug solution

  • Cancer cell line (e.g., A549 or HeLa, known to express EGFR)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Fluorescence microscope or flow cytometer

  • 96-well plates

Procedure for Cellular Uptake (Qualitative and Quantitative):

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., chamber slides for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat the cells with the targeted nanoparticles, non-targeted nanoparticles, and a control (medium only) at a specific concentration for a defined period (e.g., 4 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.

  • Qualitative Analysis (Fluorescence Microscopy): If the drug or a nanoparticle label is fluorescent (like DOX), the cells can be fixed, and the cellular uptake can be visualized using a fluorescence microscope.

  • Quantitative Analysis (Flow Cytometry): For a quantitative assessment, the cells can be detached, and the fluorescence intensity per cell can be measured using a flow cytometer.

Procedure for Cytotoxicity (MTT Assay):

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, free drug, and a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Signaling Pathway in Targeted Drug Delivery

For a targeted drug delivery system to be effective, the targeting ligand on the nanoparticle surface must bind to a specific receptor on the cancer cell surface, leading to internalization of the nanoparticle. A commonly targeted pathway in cancer is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][6][7]

EGFR Signaling Pathway and Nanoparticle Internalization:

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[8]

Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or peptides) can bind to EGFR on the cancer cell surface. This binding can trigger receptor-mediated endocytosis, a process where the cell membrane invaginates to engulf the nanoparticle, forming an endosome.[6][9] Once inside the cell, the nanoparticle is trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can facilitate the release of the encapsulated drug (e.g., Doxorubicin), which can then exert its cytotoxic effect, for instance, by intercalating with DNA in the nucleus and inhibiting topoisomerase II.[10]

G EGFR Signaling Pathway and Targeted Nanoparticle Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Targeted Nanoparticle (with EGFR Ligand & Drug) Ligand EGFR Ligand EGFR EGFR NP->EGFR Binding Endosome Endosome with Nanoparticle EGFR->Endosome Receptor-Mediated Endocytosis RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Nucleus Nucleus Drug_Release->Nucleus DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and nanoparticle internalization via receptor-mediated endocytosis.

References

Step-by-step guide for PEGylating peptides with Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the PEGylation of Peptides with Hydroxy-PEG2-CH2COONa

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides and proteins, is a widely adopted strategy to enhance their pharmacological properties.[1][2] This modification can lead to significant improvements, including increased solubility, prolonged plasma half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[3] This document provides a detailed protocol for the PEGylation of peptides using this compound, a short, hydrophilic linker with a terminal carboxylic acid.[4][5]

Principle of the Method

The conjugation process relies on a well-established carbodiimide-mediated coupling chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine on the peptide (typically the N-terminal α-amine or the ε-amine of a lysine (B10760008) residue).[6] The reaction proceeds in two main steps:

  • Activation: The carboxyl group of this compound is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester, which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed with EDC alone.

  • Conjugation: The activated PEG-NHS ester readily reacts with the nucleophilic primary amine of the peptide, resulting in the formation of a stable amide linkage and the release of NHS.

Materials and Reagents

  • Peptide with at least one primary amine group (N-terminus or Lysine side chain)

  • This compound (MW: 186.14 g/mol for sodium salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 - 7.5

  • Quenching Solution: 1 M Hydroxylamine (B1172632) HCl or 1 M Tris HCl, pH 8.5

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • General laboratory equipment (vortex mixer, pH meter, microcentrifuge tubes, etc.)

Experimental Workflow Diagram

PEGylation_Workflow Experimental Workflow for Peptide PEGylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification dissolve_peptide Dissolve Peptide in Conjugation Buffer dissolve_peg Dissolve PEG Linker in Activation Buffer conjugate Add Activated PEG to Peptide Solution dissolve_peptide->conjugate dissolve_reagents Dissolve EDC & NHS in Activation Buffer activate_peg Activate PEG with EDC and NHS dissolve_peg->activate_peg dissolve_reagents->activate_peg activate_peg->conjugate 15-30 min @ RT quench Quench Reaction conjugate->quench 2-4 hours @ RT purify Purify via RP-HPLC quench->purify characterize_ms Characterize by Mass Spectrometry purify->characterize_ms characterize_hplc Assess Purity by Analytical HPLC purify->characterize_hplc final_product Lyophilized PEG-Peptide characterize_ms->final_product characterize_hplc->final_product

Caption: A top-down workflow illustrating the key stages of peptide PEGylation.

Chemical Reaction Pathway

Caption: The two-stage chemical reaction pathway for PEGylating a peptide.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Peptide Solution: Prepare a 1-5 mg/mL solution of the peptide in Conjugation Buffer (0.1 M PBS, pH 7.2). The exact concentration depends on the peptide's solubility.[7]

  • PEG Linker Solution: Just before use, dissolve this compound in Activation Buffer (0.1 M MES, pH 5.5) to a concentration of 10-50 mg/mL.

  • EDC/NHS Solution: Just before use, prepare a solution of EDC and NHS in Activation Buffer. For a typical reaction, a 10-fold molar excess of EDC/NHS over the PEG linker is used.

Activation of this compound
  • In a microcentrifuge tube, combine the this compound solution with the EDC/NHS solution.

  • A common starting molar ratio is 1:2:5 (Peptide:EDC:NHS), although this should be optimized.[7] For activating the PEG linker first, use a molar ratio of 1:1.5:1.5 (PEG:EDC:NHS).

  • Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.

PEGylation Reaction
  • Add the freshly activated PEG-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the PEG linker over the peptide is recommended to drive the reaction to completion.[7]

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7] Reaction progress can be monitored by taking aliquots and analyzing them via RP-HPLC or mass spectrometry.

Quenching the Reaction
  • To stop the reaction and quench any unreacted PEG-NHS ester, add a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification Protocol: Reverse-Phase HPLC

Purification is critical to remove unreacted peptide, excess PEG linker, and reaction byproducts. RP-HPLC is the most common method.[7][8]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Column: C18 column suitable for peptide purification.

  • Procedure:

    • Acidify the quenched reaction mixture with TFA to a pH of 2-3.

    • Inject the mixture onto the equilibrated C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 75% over 30-60 minutes).

    • The PEGylated peptide is more hydrophobic than the native peptide and will typically elute at a later retention time (higher % ACN).[7]

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

  • Final Step: Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a white, fluffy powder.

Characterization of the PEGylated Peptide

  • Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation.[9][10] An increase in the peptide's molecular weight corresponding to the mass of the attached PEG moiety should be observed.

    • Expected Mass Shift: +146.058 Da (for the C₆H₁₀O₄ portion that forms the amide bond).

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. A successful conjugation will result in a new peak with a longer retention time compared to the starting peptide.[9] Purity is determined by integrating the peak area of the conjugate relative to all other peaks.

Quantitative Data Summary

The following table provides typical parameters and expected results for a peptide PEGylation experiment. These values should serve as a starting point and may require optimization for specific peptides.

ParameterValueNotes
Reactants
Peptide Concentration1 - 5 mg/mLDependent on the solubility of the specific peptide.
Molar Ratio (Peptide:PEG)1 : 20Molar excess of PEG linker ensures complete peptide reaction.
Molar Ratio (Peptide:EDC:NHS)1 : 2 : 5A common starting point for in-situ activation and conjugation.[7]
Reaction Conditions
Activation pH / TimepH 5.5 / 30 minUsing 0.1 M MES buffer at room temperature.[7]
Conjugation pH / TimepH 7.2 / 2-4 hoursUsing 0.1 M PBS buffer at room temperature.[7]
Expected Results
Expected Mass Increase+146.058 DaConfirmed by Mass Spectrometry.
Post-Purification Yield40 - 70%Highly dependent on peptide sequence and reaction scale.[7]
Post-Purification Purity>95%Determined by analytical RP-HPLC.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive EDC/NHS (hydrolyzed).2. Incorrect pH for activation or conjugation.3. Insufficient molar excess of PEG linker.4. Steric hindrance at the amine site.1. Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.2. Verify the pH of all buffers before starting the reaction.3. Increase the molar ratio of the PEG linker (e.g., to 30:1 or 50:1).4. Increase reaction time or temperature (e.g., to 37°C).
Multiple PEGylation Products Peptide contains multiple reactive amines (e.g., N-terminus and several lysines).1. Reduce the molar excess of the PEG linker.2. Lower the conjugation pH to favor N-terminal modification.3. Use site-specific protection/deprotection strategies during peptide synthesis.
Peptide/Conjugate Degradation pH instability or prolonged reaction time at room temperature.1. Perform the reaction at 4°C for a longer duration.2. Ensure the peptide is stable at the reaction pH values.
Poor Recovery from HPLC The PEGylated peptide is adsorbing to surfaces or precipitating on the column.1. Use polypropylene (B1209903) tubes.2. Adjust the HPLC gradient to be shallower.3. Ensure complete solubilization before injection.

References

Application Notes and Protocols for Functionalizing Biosensor Surfaces with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance of biosensors is critically dependent on the quality of the sensor surface. Effective functionalization is essential to ensure the specific immobilization of biorecognition molecules while minimizing non-specific adsorption of other molecules from the sample matrix.[1][2][3][4] Poly(ethylene glycol) (PEG) linkers are widely used for this purpose due to their hydrophilicity, biocompatibility, and ability to resist protein fouling.[5][6] Short PEG linkers, in particular, offer a versatile platform for creating a stable and effective biosensing interface.[6][7]

This document provides detailed application notes and protocols for the functionalization of biosensor surfaces using short PEG linkers. It is intended to guide researchers, scientists, and drug development professionals in developing robust and sensitive biosensor assays.

Principle of PEGylation for Enhanced Biosensor Performance

The primary mechanism by which PEGylation enhances biosensor performance is by creating a hydrophilic and sterically hindering layer on the sensor surface.[6] This layer of PEG molecules, with its associated water molecules, effectively prevents the non-specific adsorption of proteins and other biomolecules from the sample. This reduction in non-specific binding is crucial for improving the signal-to-noise ratio and the overall sensitivity and specificity of the biosensor.[1]

The logical flow of how PEGylation improves biosensor performance can be visualized as follows:

cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Bioreceptor Immobilization cluster_3 Improved Performance Clean Biosensor Surface Clean Biosensor Surface Activate Surface Activate Surface Clean Biosensor Surface->Activate Surface Immobilize Short PEG Linkers Immobilize Short PEG Linkers Activate Surface->Immobilize Short PEG Linkers Couple Biorecognition Molecule Couple Biorecognition Molecule Immobilize Short PEG Linkers->Couple Biorecognition Molecule Reduced Non-Specific Binding Reduced Non-Specific Binding Couple Biorecognition Molecule->Reduced Non-Specific Binding Increased Signal-to-Noise Ratio Increased Signal-to-Noise Ratio Reduced Non-Specific Binding->Increased Signal-to-Noise Ratio Enhanced Sensitivity & Specificity Enhanced Sensitivity & Specificity Increased Signal-to-Noise Ratio->Enhanced Sensitivity & Specificity

Caption: Logical flow of PEGylation for improved biosensor performance.

Quantitative Data Summary

The choice of PEG linker length and surface density can significantly impact biosensor performance. The following tables summarize quantitative data from various studies to aid in the selection of an optimal functionalization strategy.

Table 1: Effect of Short PEG Linker Length on Protein Adsorption

LinkerSurfaceProteinAdsorption Reduction (%)Reference
PEG (2 kDa)GoldFibrinogen~95%[8]
PEG (5 kDa)GoldFibrinogen~90%[8]
OEG BackboneSilica (B1680970)BSA, IgGSignificant[1][2]
PEG-diMA (6 kDa)GoldBSA, LysozymeHigh[9]

Table 2: Impact of PEGylation on Biosensor Signal and Sensitivity

Biosensor TypeAnalyteEffect of PEGylationObservationReference
PiezoelectricAldehydesEnhanced sensitivityLonger linkers showed better docking efficiency.[7]
SPRStreptavidinHigh S/N ratioShort filler PEG layer minimized non-specific adsorption.[8]
Graphene FETPSAReversible detectionPEG modification enabled detection in high ionic strength buffer.[10]
WGM OpticalAvidinReduced non-specific adsorptionMaintained high sensitivity.[6]

Experimental Protocols

This section provides detailed protocols for the key steps involved in functionalizing biosensor surfaces with short PEG linkers.

Protocol 1: Cleaning and Activation of Silica-Based Biosensor Surfaces

This protocol is suitable for biosensor surfaces made of materials like glass, quartz, or silicon nitride.

Materials:

  • Silica-based biosensor substrates

  • Acetone (B3395972), ethanol (B145695), and deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive) or Potassium hydroxide (B78521) (KOH)

  • Plasma cleaner (optional)

  • Nitrogen or argon gas

Procedure:

  • Solvent Cleaning: Sonicate the substrates in acetone, followed by ethanol, and then DI water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates with a stream of clean, dry nitrogen or argon gas.

  • Surface Activation (Piranha Etching):

    • Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 15-30 minutes. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Thoroughly rinse the substrates with copious amounts of DI water.

  • Surface Activation (KOH Etching): As an alternative to Piranha solution, etch the slides with potassium hydroxide.[11][12]

  • Surface Activation (Plasma Treatment): For enhanced surface hydroxyl group density, treat the substrates with an oxygen or water plasma in a plasma cleaner for 1-5 minutes.

  • Final Drying: Dry the activated substrates under a stream of nitrogen or argon and store in a desiccator until ready for PEGylation.

Protocol 2: Surface Functionalization with Amine-Terminated PEG Linkers

This protocol describes the immobilization of amine-terminated PEG linkers onto an activated silica surface via silanization.

Materials:

  • Cleaned and activated silica-based substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343) or ethanol

  • Amine-reactive PEG (e.g., NHS-PEG-COOH)

  • Amine-terminated PEG (H₂N-PEG-COOH)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing buffers (e.g., PBS, PBST)

Experimental Workflow:

Activated Silica Surface Activated Silica Surface Silanization with APTES Silanization with APTES Activated Silica Surface->Silanization with APTES Amine-Functionalized Surface Amine-Functionalized Surface Silanization with APTES->Amine-Functionalized Surface PEGylation PEGylation Amine-Functionalized Surface->PEGylation PEG Linker Activation (EDC/NHS) PEG Linker Activation (EDC/NHS) PEG Linker Activation (EDC/NHS)->PEGylation PEGylated Surface PEGylated Surface PEGylation->PEGylated Surface Quenching Quenching PEGylated Surface->Quenching Washing Washing Quenching->Washing Ready for Bioreceptor Immobilization Ready for Bioreceptor Immobilization Washing->Ready for Bioreceptor Immobilization

Caption: Workflow for amine-terminated PEG linker immobilization.

Procedure:

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the activated substrates in the APTES solution and incubate for 1-2 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with the anhydrous solvent, followed by ethanol and DI water.

    • Cure the silanized substrates in an oven at 110°C for 30-60 minutes.

  • PEG Linker Immobilization:

    • Prepare a solution of the amine-terminated PEG linker in a suitable buffer (e.g., PBS, pH 7.4).

    • If using a carboxyl-terminated PEG to react with the aminated surface, activate the carboxyl groups first. Dissolve the H₂N-PEG-COOH in activation buffer and add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.

    • Immerse the amine-functionalized substrates in the activated PEG solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Washing:

    • Remove the substrates from the PEG solution and immerse them in the quenching solution for 30 minutes to deactivate any remaining reactive groups.

    • Wash the substrates extensively with washing buffer (e.g., PBST) and then with DI water.

  • Drying: Dry the PEGylated substrates under a stream of nitrogen or argon and store them in a clean, dry environment.

Protocol 3: Surface Functionalization with Thiol-Terminated PEG Linkers on Gold Surfaces

This protocol is designed for gold-coated biosensor surfaces.

Materials:

  • Gold-coated biosensor substrates

  • Thiol-terminated PEG linker (HS-PEG-X, where X is the desired terminal functional group)

  • Anhydrous ethanol or isopropanol

  • Washing buffers

Procedure:

  • Surface Cleaning:

    • Clean the gold substrates by sonicating in a series of solvents such as acetone and ethanol.

    • Alternatively, use a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

  • PEGylation:

    • Prepare a solution of the thiol-terminated PEG linker in anhydrous ethanol (typically 1-10 mg/mL).

    • Immerse the clean gold substrates in the PEG solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).[13]

  • Washing:

    • Remove the substrates from the PEG solution and rinse thoroughly with ethanol to remove non-covalently bound linkers.

    • Follow with a rinse in DI water.

  • Drying: Dry the PEGylated gold substrates under a stream of nitrogen or argon.

Protocol 4: Characterization of PEGylated Surfaces

It is crucial to verify the successful functionalization of the biosensor surface. Here are some common characterization techniques.

1. Water Contact Angle Measurement:

  • Principle: Successful PEGylation increases the hydrophilicity of the surface, leading to a decrease in the water contact angle.

  • Procedure: Place a small droplet of DI water on both an unmodified and a PEGylated substrate. Measure the static contact angle using a goniometer. A significant decrease in the contact angle on the PEGylated surface indicates successful modification.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: XPS provides information about the elemental composition of the surface.

  • Procedure: Acquire high-resolution spectra of key elements (e.g., C 1s, O 1s, N 1s for amine-PEG, S 2p for thiol-PEG) to confirm the presence of the PEG linker.

3. Atomic Force Microscopy (AFM):

  • Principle: AFM can be used to visualize the surface topography and assess the uniformity of the PEG layer.

  • Procedure: Image the surface of both unmodified and PEGylated substrates to observe changes in surface roughness and morphology.

4. Protein Adsorption Assay:

  • Principle: This functional assay directly measures the ability of the PEGylated surface to resist non-specific protein binding.

  • Procedure:

    • Incubate both unmodified and PEGylated substrates in a solution of a fluorescently labeled protein (e.g., FITC-BSA) for 1-2 hours.

    • Wash the substrates thoroughly to remove unbound protein.

    • Measure the fluorescence intensity on the surfaces using a fluorescence microscope or plate reader. A significantly lower fluorescence signal on the PEGylated surface demonstrates its anti-fouling property.

Conclusion

Functionalizing biosensor surfaces with short PEG linkers is a robust and effective method for enhancing biosensor performance. By minimizing non-specific adsorption, PEGylation leads to a higher signal-to-noise ratio, improved sensitivity, and greater reliability of the biosensor. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this critical surface modification technique. Careful execution of the described protocols and thorough characterization of the functionalized surfaces will contribute to the development of high-quality biosensors for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[][2][3] Poly(ethylene glycol) (PEG) linkers have emerged as a key technology in ADC development due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[][2][4] These application notes provide an overview of techniques and detailed protocols for the creation of ADCs using PEG linkers.

The Role of PEG Linkers in ADC Development

The incorporation of PEG linkers into ADC design offers several significant advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, which helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[3]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload, shielding it from premature clearance and extending the ADC's circulation half-life.[][4] This can lead to increased tumor accumulation and enhanced efficacy.[3]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.[][5]

  • Increased Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can enable higher loading of hydrophobic drugs onto the antibody without causing aggregation, potentially leading to a more potent ADC.[2]

  • Controlled Spacer Length: Discrete PEG linkers provide a defined distance between the antibody and the drug, which can be optimized for maximal biological activity.[4]

Types of PEG Linkers

PEG linkers can be designed with various architectures to suit different conjugation strategies and ADC requirements:

  • Linear PEG Linkers: These are the most common type, offering a straightforward way to introduce a hydrophilic spacer.[]

  • Branched or Multi-Arm PEG Linkers: These linkers have multiple PEG chains extending from a central core, which can be used to attach multiple drug molecules, potentially increasing the DAR.[][2]

  • Pendant PEG Linkers: In this configuration, PEG chains are attached alongside the drug-linker moiety, effectively creating a hydrophilic shield around the payload.

PEG linkers can also be classified based on their release mechanism:

  • Cleavable Linkers: These linkers are designed to release the cytotoxic payload under specific conditions found within the target tumor cell, such as low pH or the presence of certain enzymes.

  • Non-Cleavable Linkers: These linkers remain attached to the payload after internalization and degradation of the antibody in the lysosome. The choice between a cleavable and non-cleavable linker depends on the payload's mechanism of action.

General Experimental Workflow for ADC Creation

The generation of an ADC with a PEG linker typically follows a multi-step process. The specific details will vary depending on the conjugation chemistry, but the overall workflow is generally conserved.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody_Prep Antibody Preparation (e.g., buffer exchange) Conjugation_Reaction Conjugation to Antibody (e.g., targeting lysines) Antibody_Prep->Conjugation_Reaction Drug_Linker_Prep Drug-Linker Synthesis (PEG linker + Payload) Activation Activation of Drug-Linker (e.g., NHS ester formation) Drug_Linker_Prep->Activation Activation->Conjugation_Reaction Purification Purification of ADC (e.g., SEC, HIC) Conjugation_Reaction->Purification Characterization Characterization of ADC (e.g., DAR, purity, potency) Purification->Characterization

Caption: General workflow for the creation of an antibody-drug conjugate.

Data Presentation: Impact of PEG Linkers on ADC Properties

The following tables summarize quantitative data on the impact of PEG linkers on key ADC parameters.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

Drug-LinkerPEG LengthClearance (mL/day/kg)Half-life (t½, hours)
Drug-Linker 1No PEGHighShort
Drug-Linker 2PEG4ModerateModerate
Drug-Linker 3PEG8LowLong
Drug-Linker 4PEG12LowLong

This table is a representative summary based on findings that ADC exposure and half-life increase with PEG size up to a certain point (e.g., PEG8), after which the effect plateaus.[6]

Table 2: Effect of PEG Linker Architecture on ADC Stability

ADC ConfigurationDARAggregation after 4 weeks (%)Monomer Loss after 4 weeks (%)
Linear PEG4~3.0%< 10%
Pendant PEG4~2.4%< 10%
Linear PEG8High> 20%
Pendant PEG8~2.5%< 10%

This table is a representative summary based on studies showing that pendant PEG architectures can better mitigate aggregation and monomer loss at higher DARs compared to linear PEGs.[7]

Experimental Protocols

Protocol 1: Two-Step Lysine (B10760008) Conjugation using a PEG-NHS Ester Linker

This protocol describes the conjugation of a cytotoxic drug to surface-exposed lysine residues on an antibody using a heterobifunctional PEG linker containing an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amino-PEG-Acid linker (e.g., Amino-PEG3-acid)

  • Cytotoxic drug with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

  • Reaction vessels and standard laboratory equipment

Methodology:

Step 1: Synthesis of the Drug-Linker Conjugate [4]

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add DCC (1.1 equivalents) and NHS (1.1 equivalents).

    • Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

  • Conjugation to the Amino-PEG-Acid Linker:

    • Dissolve the Amino-PEG-Acid linker (1.5 equivalents) in anhydrous DMF.

    • Add the Amino-PEG-Acid solution to the activated drug solution.

    • Let the reaction stir at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Step 2: Conjugation to the Antibody [4]

  • Antibody Preparation:

    • Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the purified drug-linker conjugate in DMSO.

    • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by SEC using an appropriate resin.

    • Collect the fractions corresponding to the purified ADC.

Characterization:

  • DAR Determination: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug. Calculate the DAR using the Beer-Lambert law. Alternatively, use Hydrophobic Interaction Chromatography (HIC).

  • Purity and Aggregation Analysis: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

  • In vitro Potency: Assess the cytotoxicity of the ADC on a target-positive cell line.

Lysine_Conjugation cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Formation Drug_Activation Drug-COOH + DCC/NHS -> Drug-NHS Linker_Conjugation Drug-NHS + H2N-PEG-COOH -> Drug-NH-PEG-COOH Drug_Activation->Linker_Conjugation Purification_DL Purification (HPLC) Linker_Conjugation->Purification_DL DL_Activation Drug-Linker-COOH + EDC/sNHS -> Drug-Linker-sNHS Purification_DL->DL_Activation Antibody_Conjugation Antibody-Lys-NH2 + Drug-Linker-sNHS -> ADC DL_Activation->Antibody_Conjugation Purification_ADC Purification (SEC) Antibody_Conjugation->Purification_ADC

Caption: Workflow for two-step lysine conjugation using a PEG-NHS ester.

Protocol 2: Cysteine Conjugation using a PEG-Maleimide Linker

This protocol describes the site-specific conjugation of a drug to engineered or reduced cysteine residues on an antibody using a PEG-maleimide linker.

Materials:

  • Cysteine-engineered or wild-type mAb

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction

  • Drug-PEG-Maleimide conjugate

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., SEC)

Methodology:

Step 1: Antibody Reduction

  • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

  • Add a molar excess of TCEP (e.g., 10-20 equivalents for partial reduction of interchain disulfides) to the antibody solution.

  • Incubate at 37°C for 1-2 hours to expose the free thiol groups.

  • Remove the reducing agent by buffer exchange or using a desalting column.

Step 2: Conjugation Reaction

  • Dissolve the Drug-PEG-Maleimide conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the Drug-PEG-Maleimide solution to the reduced antibody solution (typically at a 5-10 fold molar excess over available thiols).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the ADC and remove any remaining unreacted drug-linker.

Step 3: Purification and Characterization

  • Purify the ADC using SEC to remove quenched drug-linker and any aggregates.

  • Characterize the ADC for DAR (e.g., using HIC or mass spectrometry), purity, and in vitro potency as described in Protocol 1.

Cysteine_Conjugation cluster_reduction Antibody Reduction cluster_conjugation Conjugation & Quenching Antibody_S-S Antibody with Disulfide Bonds Reduction Reduction with TCEP/DTT Antibody_S-S->Reduction Reduced_Antibody Antibody with Free Thiols (-SH) Reduction->Reduced_Antibody Conjugation Add Drug-PEG-Maleimide Reduced_Antibody->Conjugation ADC_Formation ADC Formation Conjugation->ADC_Formation Quenching Quench with N-acetylcysteine Purification Purification Quenching->Purification Purification (SEC) ADC_Formation->Quenching

Caption: Workflow for cysteine conjugation using a PEG-maleimide linker.

Signaling Pathway: ADC Mechanism of Action

ADCs exert their cytotoxic effect through a targeted delivery mechanism that involves several key steps, ultimately leading to the activation of apoptotic pathways within the cancer cell.

ADC_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Cytotoxicity Cytotoxic Payload (e.g., DNA damage, microtubule disruption) Payload_Release->Cytotoxicity Apoptosis Cell Death (Apoptosis) Cytotoxicity->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The use of PEG linkers is a versatile and effective strategy for optimizing the properties of ADCs. By carefully selecting the PEG linker architecture, length, and conjugation chemistry, researchers can develop ADCs with improved solubility, stability, and pharmacokinetic profiles, ultimately leading to more effective and safer cancer therapeutics. The protocols and information provided herein serve as a guide for the rational design and synthesis of PEGylated ADCs.

References

Application Notes and Protocols for Hydroxy-PEG2-CH2COONa in Hydrogel Development for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has been a cornerstone in the development of hydrogels for tissue engineering due to its biocompatibility, hydrophilicity, and tunable properties.[1][2] This document provides detailed application notes and protocols for the use of a specific heterobifunctional PEG derivative, Hydroxy-PEG2-CH2COONa , in the fabrication of hydrogels for tissue engineering applications. This molecule possesses a terminal hydroxyl group and a carboxylate group, offering versatile options for crosslinking and biofunctionalization.[3][4]

The primary method of hydrogel formation detailed here involves the carbodiimide-mediated crosslinking of the carboxyl group of this compound with an amine-terminated crosslinker, forming stable amide bonds.[5] This approach allows for the creation of biocompatible hydrogels with tunable mechanical and swelling properties, making them suitable for a variety of tissue engineering applications, including 3D cell culture and as scaffolds for tissue regeneration.

Key Properties of this compound-Based Hydrogels

The properties of hydrogels formulated with this compound can be tailored by modulating the concentration of the PEG derivative, the type and concentration of the crosslinker, and the crosslinking density.

PropertyTypical RangeFactors Influencing the Property
Compressive Modulus 0.5 - 100 kPa- Increasing the concentration of this compound and the crosslinker generally increases the compressive modulus.[6] - The molecular weight and architecture of the crosslinker also play a significant role.
Swelling Ratio 5 - 30 (g/g)- The swelling ratio is inversely proportional to the crosslinking density; higher crosslinking results in a lower swelling ratio. - The pH of the surrounding environment can influence the swelling of hydrogels containing free carboxyl groups.
Cell Viability > 90%- The biocompatibility of the PEG backbone and the mild crosslinking conditions contribute to high cell viability.[7] - Optimization of precursor and crosslinker concentrations is crucial to minimize potential cytotoxicity.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Hydrogel via Carbodiimide Crosslinking

This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine-terminated crosslinker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Diamine-terminated crosslinker (e.g., PEG-diamine, lysine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).

    • Dissolve the diamine crosslinker in MES buffer to achieve the desired molar ratio relative to the carboxyl groups of the PEG derivative.

  • Activate Carboxyl Groups:

    • Add EDC and NHS to the this compound solution. A common molar ratio is a 2:1 molar excess of EDC and NHS to the carboxyl groups.

    • Gently mix the solution and incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

  • Hydrogel Formation:

    • Add the diamine crosslinker solution to the activated PEG solution.

    • Mix thoroughly by gentle pipetting or vortexing.

    • Immediately cast the solution into the desired mold or well plate.

    • Allow the hydrogel to crosslink at room temperature or 37°C for 1-2 hours, or until gelation is complete.

  • Washing and Equilibration:

    • After gelation, wash the hydrogels extensively with PBS (pH 7.4) to remove unreacted crosslinkers and byproducts.

    • Equilibrate the hydrogels in the desired cell culture medium before cell seeding.

G cluster_0 Precursor Preparation cluster_1 Activation cluster_2 Crosslinking cluster_3 Final Hydrogel Hydroxy-PEG2-CH2COONa_Solution This compound in MES Buffer Activation_Step Add EDC and NHS (15-30 min incubation) Hydroxy-PEG2-CH2COONa_Solution->Activation_Step Diamine_Crosslinker_Solution Diamine Crosslinker in MES Buffer Crosslinking_Step Mix Activated PEG and Crosslinker (Gelation for 1-2 hours) Diamine_Crosslinker_Solution->Crosslinking_Step Activation_Step->Crosslinking_Step Final_Hydrogel Wash and Equilibrate Hydrogel Crosslinking_Step->Final_Hydrogel

Hydrogel Synthesis Workflow.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare hydrogel samples as described in Protocol 1.

  • After washing, blot the surface of the hydrogels to remove excess water and record the swollen weight (Ws).

  • Lyophilize the hydrogels until a constant dry weight (Wd) is achieved.

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples.

  • Equilibrate the samples in PBS at 37°C.

  • Perform unconfined compression testing using a mechanical tester.

  • Apply a constant strain rate (e.g., 10% per minute) and record the stress-strain curve.

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).[6]

Protocol 3: 3D Cell Encapsulation and Viability Assessment

This protocol outlines the procedure for encapsulating cells within the hydrogel during its formation and assessing their viability.

Materials:

  • Sterile hydrogel precursor solutions (as in Protocol 1)

  • Cell suspension at the desired density

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation:

    • Prepare the activated this compound solution under sterile conditions.

    • Resuspend the desired cells in the diamine crosslinker solution.

    • Mix the cell-containing crosslinker solution with the activated PEG solution.

    • Quickly dispense the mixture into a sterile mold or culture plate.

    • Allow the hydrogel to crosslink in a cell culture incubator (37°C, 5% CO2).[7]

  • Cell Culture:

    • After gelation, add cell culture medium to the hydrogels.

    • Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.

  • Cell Viability Assessment (Live/Dead Assay):

    • At desired time points, wash the cell-laden hydrogels with PBS.

    • Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions.

    • Image the hydrogels using a fluorescence microscope to visualize live (green) and dead (red) cells.

    • Cell viability can be quantified by counting the number of live and dead cells from the images.

G Start Start: Prepare Sterile Precursor Solutions Cell_Suspension Resuspend Cells in Diamine Crosslinker Start->Cell_Suspension Mixing Mix Cell Suspension with Activated PEG Solution Cell_Suspension->Mixing Gelation Dispense and Allow Gelation in Incubator Mixing->Gelation Culture Add Culture Medium and Incubate Gelation->Culture Viability_Assay Perform Live/Dead Staining Culture->Viability_Assay Imaging Fluorescence Microscopy Viability_Assay->Imaging Quantification Quantify Live/Dead Cells Imaging->Quantification

3D Cell Encapsulation and Viability Workflow.

Signaling Pathway Considerations

The incorporation of bioactive molecules into the hydrogel network can influence cellular behavior through specific signaling pathways. The carboxyl groups of this compound provide convenient handles for the covalent attachment of peptides or proteins containing primary amines (e.g., RGD peptides for cell adhesion) using the same EDC/NHS chemistry.

G cluster_0 Hydrogel Microenvironment cluster_1 Cellular Response Hydrogel This compound Hydrogel RGD RGD Peptide Hydrogel->RGD Covalently Attached Integrin Integrin Receptor RGD->Integrin Binds to Cell Encapsulated Cell FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Actin Actin Cytoskeleton FAK->Actin Regulates Signaling Downstream Signaling (Proliferation, Differentiation) Actin->Signaling

Cell Adhesion Signaling Pathway.

Conclusion

This compound is a versatile building block for the creation of biocompatible and tunable hydrogels for tissue engineering. The protocols provided herein offer a foundation for the synthesis, characterization, and application of these hydrogels for 3D cell culture. By modifying the hydrogel formulation and incorporating bioactive cues, researchers can develop sophisticated scaffolds that mimic the native extracellular matrix and direct cellular behavior for a wide range of regenerative medicine applications.

References

Troubleshooting & Optimization

How to improve low yield of protein PEGylation with Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low yields or other issues during protein PEGylation with Hydroxy-PEG2-CH2COONa.

Troubleshooting Guide: Low PEGylation Yield

Question: My protein PEGylation reaction with this compound is resulting in a very low yield of the desired conjugate. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low PEGylation yield is a common issue that can stem from several factors throughout the experimental workflow. This guide will walk you through a systematic approach to identify and resolve the root cause of the problem.

First, let's visualize the key steps and decision points in the troubleshooting process:

TroubleshootingWorkflow start Low PEGylation Yield reagent_quality 1. Verify Reagent Quality & Storage start->reagent_quality activation_step 2. Optimize Carboxyl Activation Step (EDC/NHS Chemistry) reagent_quality->activation_step Reagents OK sub_reagent Reagent Checks - PEG Reagent Integrity - EDC/NHS Activity - Buffer Components reagent_quality->sub_reagent coupling_step 3. Optimize Conjugation Step activation_step->coupling_step Activation Optimized sub_activation Activation Parameters - pH (4.5-6.0) - Molar Ratios (PEG:EDC:NHS) - Reaction Time & Temperature - Quenching activation_step->sub_activation protein_issues 4. Investigate Protein-Specific Factors coupling_step->protein_issues Coupling Optimized sub_coupling Coupling Parameters - pH (7.0-8.5) - Protein Concentration - Molar Ratio (PEG:Protein) - Reaction Time & Temperature coupling_step->sub_coupling purification_issues 5. Assess Purification Method protein_issues->purification_issues Protein Factors Addressed sub_protein Protein Considerations - Available Lysines - Protein Stability - Steric Hindrance protein_issues->sub_protein solution Improved PEGylation Yield purification_issues->solution Purification Optimized sub_purification Purification Checks - Method (SEC, IEX) - Column Choice - Sample Loss purification_issues->sub_purification

Caption: A workflow for troubleshooting low protein PEGylation yield.

Verify Reagent Quality and Storage
  • Is your this compound reagent intact? Carboxylated PEGs are generally stable, but improper storage can affect their integrity. Ensure it has been stored under the recommended conditions (typically cool and dry).

  • Are your EDC and NHS/sulfo-NHS reagents active? 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive. Hydrolysis of these reagents is a primary cause of failed conjugation. Always use fresh, high-quality reagents and warm them to room temperature before opening to prevent condensation.

  • Are your buffers compatible with the reaction? Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the protein and PEG reagent, respectively, quenching the reaction. Use non-interfering buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the conjugation step.

Optimize the Carboxyl Activation Step (EDC/NHS Chemistry)

The conversion of the carboxylic acid on the PEG to a reactive NHS ester is a critical step.[1] This intermediate is susceptible to hydrolysis, which regenerates the carboxyl group and reduces the amount of active PEG available for conjugation.[1]

  • Is the pH of the activation buffer optimal? The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0. This protonates the primary amines on the protein, preventing them from reacting prematurely.

  • Are the molar ratios of PEG:EDC:NHS appropriate? A molar excess of EDC and NHS relative to the PEG reagent is typically required to drive the reaction towards the formation of the NHS-activated PEG. See the table below for starting recommendations.

  • Is the activation time sufficient but not excessive? The activation reaction is usually rapid, often complete within 15-30 minutes at room temperature. Prolonged reaction times can lead to hydrolysis of the activated PEG.

Optimize the Conjugation Step

Once the PEG reagent is activated, it is introduced to the protein solution for conjugation.

  • Is the pH of the conjugation buffer correct? The reaction of the NHS-activated PEG with primary amines (N-terminus and lysine (B10760008) side chains) is most efficient at a pH of 7.0-8.5.[2] At this pH, the primary amines are deprotonated and more nucleophilic.

  • What is the molar ratio of activated PEG to protein? The optimal ratio depends on the number of available lysine residues on your protein and the desired degree of PEGylation. A higher molar excess of PEG can increase the reaction rate but may also lead to multi-PEGylated species and increase the difficulty of purification.

  • Is the protein concentration suitable? Higher protein concentrations can favor the PEGylation reaction over the hydrolysis of the activated PEG. However, very high concentrations may lead to protein aggregation.[3]

Investigate Protein-Specific Factors
  • Does your protein have accessible primary amines? The efficiency of PEGylation is dependent on the number and accessibility of lysine residues and the N-terminal amine on the protein surface.[3] Steric hindrance can prevent the PEG molecule from reaching potential conjugation sites.

  • Is your protein stable under the reaction conditions? Changes in pH or the addition of reagents could potentially affect the stability and conformation of your protein, which in turn could impact the accessibility of reactive sites.

Assess the Purification Method
  • Are you losing your PEGylated protein during purification? It's possible the conjugation was successful, but the product is being lost in the purification step. Techniques like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are commonly used to separate the PEGylated protein from unreacted protein and excess PEG.[][5] Ensure your chosen method is appropriate for the size and charge differences between the starting materials and the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the activation and conjugation steps?

A1: The optimal conditions will vary depending on the specific protein. However, the following table provides a good starting point for optimization.

ParameterActivation StepConjugation StepRationale
pH 5.0 - 6.07.2 - 8.5Maximizes carboxyl activation efficiency while minimizing premature reaction with amines. Promotes deprotonation of primary amines for efficient nucleophilic attack.[2]
Buffer 0.1 M MES100 mM PBS or BorateMES is a non-interfering buffer for EDC/NHS chemistry. PBS and borate buffers are amine-free and maintain the optimal pH for conjugation.
Molar Ratio PEG:EDC:NHS = 1:2:5PEG:Protein = 10:1 to 50:1A molar excess of EDC/NHS drives the activation reaction. A molar excess of PEG favors conjugation over hydrolysis of the activated ester.[6]
Temperature Room Temperature4°C to Room TemperatureActivation is typically fast at room temperature. Conjugation can be performed at 4°C overnight or for 1-2 hours at room temperature to balance reaction rate and protein stability.[6]
Time 15 - 30 minutes1 - 2 hours (RT) or Overnight (4°C)Sufficient time for activation without significant hydrolysis. Allows for completion of the conjugation reaction.[6]

Q2: How can I confirm that the carboxylic acid group of my this compound has been successfully activated?

A2: Direct confirmation of the NHS-ester formation in the reaction mixture can be challenging without advanced analytical techniques. A practical approach is to perform a small-scale control reaction. For example, you can add a small, amine-containing molecule (like glycine) after the activation step and analyze the product by mass spectrometry to see if the PEG has been conjugated. A successful control reaction provides confidence that the activation chemistry is working.

Q3: My protein precipitates when I add the activated PEG. What should I do?

A3: Protein precipitation can be caused by several factors:

  • High Protein Concentration: Try reducing the initial protein concentration.[6]

  • Inappropriate Buffer Conditions: Optimize the pH and ionic strength of your buffer.

  • Intermolecular Cross-linking: If your protein has multiple reactive sites, the bifunctional nature of some PEG reagents could lead to cross-linking and aggregation. Consider reducing the molar ratio of PEG to protein.[6]

Q4: I am observing multiple PEGylated species in my final product. How can I achieve a more homogenous product?

A4: The formation of multiple PEGylated species is common due to the presence of several potential conjugation sites (lysine residues) on the protein.[3] To improve homogeneity:

  • Optimize the Molar Ratio: Carefully titrate the molar ratio of PEG to protein to favor mono-PEGylation.

  • Control Reaction Time: Shorter reaction times may limit the extent of PEGylation.

  • Purification: Utilize high-resolution purification techniques like ion-exchange chromatography (IEX) to separate different PEGylated forms. The addition of a PEG chain can shield the protein's surface charges, allowing for separation based on the degree of PEGylation.[]

Experimental Protocols

Protocol 1: Two-Step Protein PEGylation with this compound

This protocol outlines the general procedure for activating the carboxyl group of this compound and conjugating it to a protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Protein of interest

  • Conjugation Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting column for buffer exchange

PEGylationProtocol cluster_activation Activation Stage cluster_conjugation Conjugation Stage prep_peg 1. Prepare PEG Solution Dissolve this compound in Activation Buffer prep_edc_nhs 2. Prepare Fresh EDC/Sulfo-NHS Dissolve immediately before use prep_peg->prep_edc_nhs mix_react 3. Mix and React Add EDC/Sulfo-NHS to PEG solution. Incubate for 15-30 min at RT. prep_edc_nhs->mix_react prep_protein 4. Prepare Protein Solution Buffer exchange protein into Conjugation Buffer mix_react->prep_protein Activated PEG Ready add_activated_peg 5. Add Activated PEG to Protein Mix and incubate for 1-2h at RT or overnight at 4°C prep_protein->add_activated_peg quench 6. Quench Reaction Add Quenching Buffer to stop the reaction add_activated_peg->quench purify 7. Purify Conjugate Use SEC or IEX to separate PEGylated protein quench->purify

References

Optimizing reaction buffer pH for coupling Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction buffer pH during the coupling of Hydroxy-PEG2-CH2COONa.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine-containing molecule?

The coupling reaction is a two-step process, with each step having a distinct optimal pH range. For maximum efficiency, a two-step pH strategy is recommended.

  • Activation Step: The activation of the carboxyl group on this compound using EDC and NHS is most efficient in a slightly acidic buffer with a pH of 4.5 to 6.0 .[1]

  • Coupling Step: The subsequent reaction of the activated PEG with a primary amine is most efficient at a neutral to slightly basic pH of 7.0 to 8.5 .[1]

Q2: What are the recommended buffers for the activation and coupling steps?

It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the desired reaction.

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended choice for the activation step.

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable buffer for the coupling step. Other options include borate (B1201080) or sodium bicarbonate buffers.

Q3: Can I perform the activation and coupling in a single buffer?

While a one-pot reaction is possible, a two-step protocol with a buffer exchange or pH adjustment is highly recommended. This approach minimizes the hydrolysis of the NHS ester, which is more rapid at higher pH, and prevents potential self-polymerization if the molecule to be coupled also contains carboxyl groups.

Q4: Why is my coupling efficiency low despite using the recommended pH?

Several factors beyond pH can impact coupling efficiency:

  • Reagent Quality: EDC and NHS are moisture-sensitive.[1] Ensure they are stored in a desiccated environment and warm to room temperature before opening to prevent condensation.[1] Always use freshly prepared solutions.[1]

  • Hydrolysis: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[1] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[2][3] Proceed with the coupling step promptly after activation.

  • Stoichiometry: The molar ratio of EDC and NHS to the carboxyl groups of the PEG, as well as the ratio of the activated PEG to the amine-containing molecule, should be optimized for your specific application.[1]

  • Reaction Time and Temperature: Activation is typically rapid (around 15-30 minutes), while the coupling step can range from a couple of hours to overnight.[1] Performing the reaction at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Coupling Yield Suboptimal pH for activation or coupling.Verify the pH of your buffers. For the activation step, use a buffer in the pH range of 4.5-6.0 (e.g., MES). For the coupling step, adjust the pH to 7.0-8.5 (e.g., with PBS).[1]
Hydrolysis of the activated NHS-ester.Prepare EDC and NHS solutions immediately before use.[1] Minimize the time between the activation and coupling steps. Consider performing the coupling reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.[1][4]
Inactive EDC or NHS reagents.Store EDC and NHS properly in a desiccated environment at -20°C.[1] Allow vials to warm to room temperature before opening to prevent moisture contamination.[1]
Inappropriate buffer composition.Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will interfere with the reaction.
Precipitation During Reaction High concentration of EDC.If precipitation occurs upon adding EDC, try reducing the amount used.
Protein or molecule instability.Ensure your target molecule is soluble and stable in the chosen reaction buffers and at the reaction pH.
Inconsistent Results Inaccurate pH measurements.Calibrate your pH meter with fresh, unexpired calibration buffers before preparing your reaction buffers.

Quantitative Data Summary

The efficiency of the two key steps in the coupling reaction is highly dependent on the pH of the reaction buffer. The optimal pH ranges are summarized in the table below.

Reaction Step Optimal pH Range Commonly Used Buffer Key Considerations
Activation of Carboxyl Group 4.5 - 6.0[1]0.1 M MES[1]Maximizes the formation of the amine-reactive NHS ester.
Coupling to Primary Amine 7.0 - 8.5[1]0.1 M PBS[1]Favors the nucleophilic attack of the unprotonated primary amine.

Experimental Protocol: Two-Step pH Optimization for Coupling

This protocol provides a general methodology for the covalent conjugation of this compound to an amine-containing molecule using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for preparing EDC/NHS stock solutions)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation of this compound:

    • To the solution of this compound, add the EDC and NHS stock solutions. A 2- to 5-fold molar excess of EDC and NHS over the carboxyl groups of the PEG is a recommended starting point.[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to 7.2 by adding the Coupling Buffer. This step is crucial for efficient coupling to the primary amine.

  • Coupling to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the solution of the amine-containing molecule to the activated PEG solution. The optimal molar ratio of PEG to the amine-containing molecule should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS-activated PEG, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting PEG conjugate from excess reagents and by-products using an appropriate method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).

Visualizations

G cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) cluster_side_reaction Side Reaction (Favored at higher pH) peg_cooh Hydroxy-PEG-COOH activated_peg Hydroxy-PEG-CO-NHS (Amine-Reactive Ester) peg_cooh->activated_peg Activation edc_nhs EDC / NHS edc_nhs->activated_peg peg_conjugate Hydroxy-PEG-CO-NH-Molecule (Stable Amide Bond) activated_peg->peg_conjugate Coupling hydrolyzed_peg Hydroxy-PEG-COOH (Inactive) activated_peg->hydrolyzed_peg Hydrolysis amine_molecule Molecule-NH2 amine_molecule->peg_conjugate h2o H2O h2o->hydrolyzed_peg

Caption: Workflow for the two-step pH optimization of PEG coupling.

G cluster_ph_scale pH Scale cluster_activation Activation Efficiency cluster_coupling Coupling Efficiency cluster_hydrolysis Rate of Hydrolysis 4 4 5 5 6 6 7 7 8 8 9 9 activation_peak Optimal Activation coupling_peak Optimal Coupling hydrolysis_increase Increasing Hydrolysis

Caption: Relationship between pH and reaction efficiency in PEG coupling.

References

Common side reactions in EDC/NHS chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the efficiency of their EDC/NHS coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of carboxyl groups using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. Following activation, the reaction of the newly formed NHS-ester with a primary amine is most effective at a physiological to slightly basic pH, generally between 7.0 and 8.5[1][2]. For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule[3].

Q2: Which buffers should I use for EDC/NHS chemistry?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction, reducing your yield.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for this step[2]. Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer[2].

  • Buffers to Avoid: Buffers such as Tris, glycine, or acetate (B1210297) should be avoided as they contain reactive groups that will interfere with the coupling chemistry. While Tris can be used to quench the reaction, it should not be present during the coupling stage[1][4].

Q3: How should I handle and store EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.

  • Storage: Store EDC and NHS desiccated at -20°C[5].

  • Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial. Prepare solutions immediately before use, as the reagents are susceptible to hydrolysis[4]. For frequent use, consider aliquoting the reagents to minimize exposure to moisture.

Q4: What is the role of NHS (or Sulfo-NHS) in the reaction?

A4: While EDC can directly couple carboxyl groups to primary amines, the O-acylisourea intermediate formed is highly unstable in aqueous solutions and prone to rapid hydrolysis[6]. NHS (or its water-soluble analog, Sulfo-NHS) is added to react with this intermediate to form a more stable NHS-ester[6]. This semi-stable ester is less susceptible to hydrolysis and reacts more efficiently with primary amines, ultimately increasing the overall yield of the desired amide bond. The two-step process also allows for the removal of excess EDC before adding the amine-containing molecule, which can prevent unwanted protein cross-linking.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Coupling Efficiency Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction[2].Use recommended buffers such as MES for the activation step and PBS or Borate buffer for the coupling step.
Hydrolysis of Intermediates: The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis, which is accelerated at higher pH values[1].Perform the reaction as quickly as possible after adding reagents. For two-step protocols, wash away excess EDC and NHS after the activation step and proceed immediately to the coupling step[4]. Monitor and control the pH throughout the reaction.
Incorrect pH: The pH may not be optimal for either the activation or the coupling step.For a two-step reaction, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.
Precipitation or Aggregation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein of interest to aggregate and precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. Optimize the protein concentration.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.If using a large excess of EDC and observing precipitation, try reducing the concentration.
Destabilization of Nanoparticles: For reactions involving carboxylated particles, the activation step neutralizes surface charges, which can lead to aggregation[7].Add a non-ionic surfactant like Tween-20 to the buffer to provide steric stabilization[7]. Use gentle resuspension techniques like sonication to break up aggregates[5][7].

Quantitative Data Summary

The stability of the amine-reactive NHS-ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis competes more significantly with the desired aminolysis reaction.

Table 1: Half-life of NHS-Ester Hydrolysis at Various pH and Temperatures

pHTemperatureHalf-lifeReference(s)
7.00°C4-5 hours[1]
8.0Room TempMinutes[8]
8.64°C10 minutes[1]

Visual Guides and Protocols

EDC/NHS Reaction Pathway and Common Side Reactions

The following diagram illustrates the intended reaction pathway for EDC/NHS chemistry, as well as the major competing side reactions.

EDC_NHS_Reaction Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) O_Acylisourea->Amide_Bond + R'-NH2 (Direct but less efficient) Hydrolyzed_Carboxyl R-COOH (Hydrolyzed) O_Acylisourea->Hydrolyzed_Carboxyl + H2O (Hydrolysis) N_Acylurea N-Acylurea (Stable Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + R'-NH2 NHS_Ester->Hydrolyzed_Carboxyl + H2O (Hydrolysis) Amine R'-NH2 (Primary Amine) Urea_Byproduct Urea (B33335) Byproduct

Caption: EDC/NHS reaction pathway with major side products.

Experimental Workflow: Two-Step Coupling Protocol

This diagram outlines a typical workflow for a two-step EDC/NHS coupling experiment, which is designed to maximize efficiency and minimize side reactions.

Two_Step_Workflow Start Start: Carboxyl-containing molecule in Amine-free buffer (e.g., MES, pH 4.5-6.0) Add_Reagents Add fresh EDC and NHS/Sulfo-NHS solutions Incubate for 15-30 min at RT Start->Add_Reagents Wash Wash to remove excess EDC/NHS and byproducts (e.g., via buffer exchange, dialysis, or centrifugation for particles) Add_Reagents->Wash Activation Step Adjust_pH Resuspend in Amine-free buffer (e.g., PBS, pH 7.2-8.5) Wash->Adjust_pH Add_Amine Immediately add Amine-containing molecule Adjust_pH->Add_Amine Incubate Incubate for 1-4 hours at RT or overnight at 4°C with gentle mixing Add_Amine->Incubate Coupling Step Quench Quench unreacted NHS-esters (e.g., add Tris, glycine, or hydroxylamine) Incubate->Quench Final_Wash Final wash steps to remove unbound molecules and quenching agent Quench->Final_Wash End End: Covalently coupled product Final_Wash->End

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

Troubleshooting Logic: Low Coupling Efficiency

This decision tree provides a logical workflow for troubleshooting experiments with low coupling efficiency.

Troubleshooting_Logic Start Low Coupling Efficiency Observed Check_Reagents Are EDC/NHS reagents fresh and stored correctly? Start->Check_Reagents Replace_Reagents Solution: Replace with fresh reagents. Store desiccated at -20°C. Check_Reagents->Replace_Reagents No Check_Buffers Are buffers free of extraneous amines and carboxyls? Check_Reagents->Check_Buffers Yes Replace_Reagents->Check_Buffers Replace_Buffers Solution: Use appropriate buffers (e.g., MES, PBS). Check_Buffers->Replace_Buffers No Check_pH Is pH optimal for each step? (Activation: 4.5-6.0, Coupling: 7.0-8.5) Check_Buffers->Check_pH Yes Replace_Buffers->Check_pH Adjust_pH Solution: Carefully monitor and adjust pH for each step. Check_pH->Adjust_pH No Check_Hydrolysis Is there a delay between activation and coupling steps? Check_pH->Check_Hydrolysis Yes Adjust_pH->Check_Hydrolysis Minimize_Delay Solution: Minimize time between steps. Perform reaction quickly. Check_Hydrolysis->Minimize_Delay Yes Success Problem Resolved Check_Hydrolysis->Success No Minimize_Delay->Success

Caption: Troubleshooting flowchart for low EDC/NHS coupling efficiency.

Key Experimental Protocol

General Two-Step Protocol for Coupling to a Carboxylated Surface/Particle

This protocol provides a general framework. Optimal concentrations, incubation times, and temperatures should be determined empirically for each specific application.

  • Particle/Surface Preparation:

    • Wash the carboxylate-modified particles or surface with an appropriate amine- and carboxyl-free buffer (e.g., MES, pH 6.0) to remove any storage buffers or preservatives[4].

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer (e.g., 50 mM MES, pH 6.0) immediately before use[4].

    • Add the EDC and Sulfo-NHS solutions to the particle suspension or surface.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Wash the activated particles/surface 2-3 times with ice-cold activation buffer to remove excess EDC, Sulfo-NHS, and urea byproducts. This step is crucial for a true two-step reaction and prevents cross-linking of the amine-containing molecule.

  • Protein/Ligand Coupling:

    • Immediately add your amine-containing protein or ligand, dissolved in a suitable coupling buffer (e.g., PBS, pH 7.2-7.5), to the activated surface.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing[4].

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine) to block any unreacted NHS-ester sites[4].

    • Incubate for 15-30 minutes at room temperature[4].

  • Final Washes:

    • Wash the surface/particles 3-5 times with a wash buffer (e.g., PBST) to remove non-covalently bound molecules and quenching reagents.

  • Storage:

    • Resuspend the final conjugated particles in an appropriate storage buffer, often containing a preservative like sodium azide[4]. Store at 4°C.

References

Technical Support Center: Conjugation of Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the successful conjugation of Hydroxy-PEG2-CH2COONa to target molecules like proteins, peptides, or small molecules. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and illustrative diagrams to navigate the complexities of the confirmation process.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm if my conjugation reaction has worked?

For a rapid qualitative assessment, the initial method depends on your target molecule. If you have conjugated the PEG to a protein, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an excellent first step. A successful conjugation will result in a noticeable increase in the apparent molecular weight of the protein, causing the band to shift upwards in the gel.[1] For smaller molecules, Thin-Layer Chromatography (TLC) can be used to see the appearance of a new, more polar spot corresponding to the conjugate and the disappearance of the starting material.

Q2: What are the primary quantitative methods for confirming successful conjugation?

A combination of analytical techniques is essential for unambiguous confirmation.[2] The most powerful and commonly used methods are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] These techniques provide definitive evidence of covalent bond formation, allow for quantification of product purity, and help determine the degree of PEGylation.

Q3: How does Mass Spectrometry (MS) confirm conjugation?

Mass spectrometry directly measures the mass-to-charge ratio of molecules. Successful conjugation of this compound (Molecular Weight ≈ 220.2 Da, considering the acid form for calculation) will result in a predictable mass increase in the target molecule. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can precisely determine the molecular weight of the starting material and the final conjugate, providing definitive confirmation of the mass addition.

Q4: How do I use HPLC to analyze my reaction mixture?

HPLC is a cornerstone technique for separating the components of your reaction mixture, allowing you to assess purity and conversion. Two common modes are:

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic size. The larger PEGylated conjugate will elute earlier than the smaller, unconjugated molecule.

  • Reversed-Phase HPLC (RP-HPLC): This method separates based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, typically causing the conjugate to elute earlier (have a shorter retention time) than the more hydrophobic, unconjugated starting material.

By comparing the chromatograms of your reaction mixture to standards of your starting materials, you can identify the product peak and quantify the reaction's success.

Q5: Can NMR spectroscopy be used to confirm the covalent bond?

Yes, ¹H NMR spectroscopy is a powerful tool for structural confirmation, especially for confirming the formation of a specific covalent bond (e.g., an amide bond).[3][4] Upon successful conjugation, the chemical environment of protons near the reaction site changes. For instance, if the carboxyl group of the PEG is activated and reacted with an amine on the target molecule, the protons on the carbon adjacent to the newly formed amide bond (-CH2-CONH-) will exhibit a distinct chemical shift compared to the starting material's -CH2-COOH protons.[5][6]

Q6: What information can Fourier-Transform Infrared (FTIR) Spectroscopy provide?

FTIR spectroscopy is used to identify functional groups within a molecule. It is particularly useful for confirming the formation of an amide bond, which is a common linkage in PEGylation.[7] A successful reaction can be confirmed by observing the disappearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) from the PEG reagent and the appearance of the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands in the product spectrum.[8][9][10]

Summary of Analytical Techniques

The table below summarizes the key techniques for confirming conjugation.

TechniquePrincipleInformation ProvidedKey Advantages
Mass Spectrometry (MS) Measures mass-to-charge ratio.Definitive mass of the conjugate, degree of PEGylation (number of PEGs attached).High accuracy and sensitivity; provides direct evidence of mass addition.[11]
HPLC (SEC & RP) Separates molecules based on size or hydrophobicity.Purity of the conjugate, separation of product from starting materials, reaction conversion rate.Robust, quantitative, and can be used for purification.
¹H NMR Spectroscopy Detects the chemical environment of protons.Structural confirmation of the covalent linkage, verification of PEG structure.Provides detailed structural information about the bond formed.[3][5]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Confirmation of functional group conversion (e.g., acid to amide).Quick and effective for confirming the presence of new chemical bonds.[7][8]
SDS-PAGE Separates proteins based on approximate molecular weight.Qualitative confirmation of increased molecular weight for protein conjugates.Simple, fast, and widely available for protein analysis.[12]

Troubleshooting Guide

Q7: My analysis shows little to no product formation. What could have gone wrong?

Low or no yield is a common issue. Consider the following:

  • Carboxylic Acid Activation: The carboxyl group on this compound must be "activated" to react efficiently with primary amines. This is typically done using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) to form a more reactive NHS-ester intermediate.[13][14] Ensure your activating reagents are fresh and anhydrous.

  • Reaction pH: For the reaction between an activated carboxyl group (like an NHS ester) and a primary amine, the pH should be in the range of 7-9.[15] At lower pH, the amine is protonated and not nucleophilic. At very high pH, the activated ester can hydrolyze.

  • Reagent Stability: Activated PEG reagents, especially NHS esters, are susceptible to hydrolysis. They should be prepared fresh or stored under desiccated conditions.

Q8: I see multiple products with different numbers of PEGs attached. How can I control this?

This occurs when your target molecule has multiple reaction sites (e.g., several lysine (B10760008) residues on a protein). To favor mono-PEGylation:

  • Adjust Molar Ratio: Use a lower molar excess of the activated PEG reagent relative to your target molecule. Start with ratios of 1:1 or 2:1 (PEG:Target).

  • Control Reaction Time: Shorter reaction times will generally lead to a lower degree of PEGylation. Monitor the reaction over time to find the optimal endpoint.

  • Purification: Use purification techniques like Ion-Exchange Chromatography (IEX) or SEC to separate species with different numbers of attached PEGs.[16]

Q9: My HPLC chromatogram shows broad or overlapping peaks. How can I improve the separation?

  • For RP-HPLC: Optimize the gradient elution. A shallower gradient can often improve the resolution between the conjugated and unconjugated species. You can also try a different column chemistry (e.g., C4 instead of C18 for large proteins).

  • For SEC-HPLC: Ensure your column is appropriate for the molecular weight range of your conjugate. Poor resolution can occur if the PEGylated and un-PEGylated molecules are too similar in size, or if the free PEG and the conjugate have similar hydrodynamic radii.

  • Check Sample Integrity: Broad peaks can also indicate sample degradation or aggregation.

Q10: My mass spectrometry data is complex and difficult to interpret. What are some common challenges?

PEGylated molecules can produce complex spectra.

  • Multiple Charge States: ESI-MS generates ions with multiple charges, leading to a series of peaks for a single species. Deconvolution software is required to interpret this data and calculate the neutral mass.

  • Heterogeneity: While this compound is a discrete (monodisperse) PEG, if you are using a traditional polydisperse PEG, you will see a distribution of masses, further complicating the spectrum.

  • Impurities: Salts and other impurities from the reaction buffer can form adducts, adding complexity. Ensure proper sample cleanup and desalting before MS analysis.

Experimental Protocols

Protocol 1: Confirmation by ESI-LC/MS

This protocol provides a general method for confirming the mass of a PEGylated protein.

  • Sample Preparation:

    • Dilute a small aliquot of the purified reaction mixture to approximately 0.1 mg/mL in a suitable solvent (e.g., water with 0.1% formic acid).

    • Prepare control samples of the unconjugated target molecule and the PEG reagent at the same concentration.

  • LC Separation (Reversed-Phase):

    • Column: A C4 or C8 column suitable for protein analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 280 nm and 220 nm.

  • MS Detection (ESI-QTOF):

    • Ionization Mode: Positive Ion Electrospray.

    • Mass Range: Scan a wide range appropriate for your protein and its conjugate (e.g., 500-4000 m/z).

  • Data Interpretation:

    • Process the raw mass spectrum using deconvolution software to obtain the zero-charge mass.

    • Compare the deconvoluted mass of the product to the mass of the starting material. The mass difference should correspond to the mass of the attached PEG moiety (plus or minus any leaving groups and protons).

Protocol 2: Analysis by Size-Exclusion HPLC (SEC-HPLC)

This protocol assesses the reaction conversion and purity.

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Prepare standards of the unconjugated molecule and the PEG reagent.

  • SEC-HPLC Method:

    • Column: A size-exclusion column suitable for the molecular weight range of your analytes.

    • Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) or saline buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm (for proteins) or 220 nm (for peptides).

  • Data Interpretation:

    • Identify the peaks based on their retention times. The order of elution will be: PEGylated conjugate (largest, elutes first) -> Unconjugated molecule -> Free PEG reagent (smallest, elutes last).

    • Integrate the peak areas to determine the relative amounts of each species and calculate the reaction conversion and product purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for confirming a successful conjugation reaction.

G cluster_0 Conjugation & Purification cluster_1 Characterization & Confirmation A 1. Conjugation Reaction (Target + Activated PEG) B 2. Reaction Quenching A->B C 3. Purification (e.g., SEC, IEX) B->C D 4a. Mass Spectrometry (Confirms Mass) C->D E 4b. HPLC Analysis (Confirms Purity) C->E F 4c. NMR / FTIR (Confirms Structure) C->F G 5. Successful Conjugate Confirmed D->G E->G F->G

Caption: Workflow for PEGylation confirmation.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during conjugation.

G Problem Problem: Low or No Product CheckActivation Was Carboxyl Group Activated (EDC/NHS)? Problem->CheckActivation CheckpH Was Reaction pH in 7-9 Range? CheckActivation->CheckpH Yes Sol_Activate Solution: Use fresh EDC/NHS to activate PEG. CheckActivation->Sol_Activate No CheckRatio Molar Ratio of PEG:Target? CheckpH->CheckRatio Yes Sol_pH Solution: Adjust pH and rerun reaction. CheckpH->Sol_pH No Sol_Ratio Solution: Increase molar excess of activated PEG. CheckRatio->Sol_Ratio Too Low Success Re-analyze Product Sol_Activate->Success Sol_pH->Success Sol_Ratio->Success

Caption: Troubleshooting low yield in PEGylation.

References

Technical Support Center: Strategies to Enhance the Stability of PROTACs Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered with Proteolysis-Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues observed with PROTACs containing PEG linkers?

A1: PROTACs featuring PEG linkers often face two main stability challenges:

  • Metabolic Instability: The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, primarily in the liver.[1] This O-dealkylation can lead to a short in vivo half-life, reducing the overall exposure and therapeutic efficacy of the PROTAC.[1]

  • Conformational Instability: While the flexibility of a PEG linker is beneficial for allowing the PROTAC to form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be detrimental.[1][2] It may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[1]

Q2: How can the metabolic stability of PEG linkers be improved?

A2: Several strategies can be employed to enhance metabolic stability:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements such as piperazine (B1678402), piperidine, or triazole rings can shield the molecule from metabolic enzymes.[1][3] These cyclic structures also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]

  • Introduce Aromatic or Fused-Heterocyclic Groups: Aromatic linkers (e.g., phenyl rings) or fused heterocycles can provide planarity and rigidity, which improves linker stability and can enhance non-covalent interactions like π-π stacking to stabilize the ternary complex.[3]

  • Optimize Linker Composition: Replacing PEG units with alkyl chains can improve metabolic stability, though this may impact solubility.[1][4] The key is to find a balance between stability and other essential physicochemical properties.

Q3: Will modifying the PEG linker affect other critical properties of my PROTAC, like solubility and permeability?

A3: Yes, linker modifications have a significant impact on the overall physicochemical properties of the PROTAC.[1]

  • Solubility: Replacing a hydrophilic PEG linker with more lipophilic groups like alkyl chains or aromatic rings typically decreases aqueous solubility.[1] Conversely, incorporating polar groups, such as piperazine or other saturated nitrogen heterocycles, can enhance solubility.[1][5]

  • Permeability: The relationship is complex. Increasing lipophilicity by replacing PEG units can improve cell permeability.[1][2] However, the flexibility of PEG linkers can also be advantageous, as it allows the PROTAC to adopt a folded conformation that shields its polar surface area, making it more compact and better able to cross the cell membrane. It is a crucial balancing act to optimize for stability without compromising other drug-like properties.[1]

Q4: My PROTAC is potent in vitro but shows low efficacy in vivo. Could this be a linker stability issue?

A4: This is a classic problem often linked to poor metabolic stability.[1] Good in vitro potency in cellular assays does not always translate to in vivo efficacy due to factors like first-pass metabolism in the liver, which can rapidly clear the PROTAC from circulation.[1] We recommend performing a microsomal stability assay to assess the metabolic fate of your compound. If metabolic instability is confirmed, linker modification is a primary strategy for improvement.[1][5]

Q5: What is the "hook effect" and how does the linker influence it?

A5: The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The linker's properties, including its length, flexibility, and ability to promote cooperative binding, can influence the concentration at which this effect appears. A well-designed linker that stabilizes the ternary complex can help mitigate the hook effect.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution & Experimental Validation
Low or no target degradation in cellular assays 1. Poor Cell Permeability: The hydrophilicity of the PEG linker may hinder passive diffusion across the cell membrane. 2. Inefficient Ternary Complex Formation: The linker's length or flexibility may not be optimal for the required protein-protein interactions.[1]Solution: 1. Synthesize analogs with more lipophilic linkers (e.g., alkyl chains, phenyl rings) or hybrid linkers.[1][2] 2. Experiment with linkers of different lengths and rigidity to alter the PROTAC's conformational landscape.[1][4] Validation: 1. Assess cell permeability using a Caco-2 Permeability Assay. 2. Directly evaluate ternary complex formation using biophysical assays like NanoBRET, Surface Plasmon Resonance (SPR), or TR-FRET.[1]
High variability in experimental results PROTAC Degradation: The compound may be unstable in plasma, cell culture media, or during sample preparation.[1]Solution: 1. Minimize freeze-thaw cycles and store samples appropriately. 2. Optimize LC-MS/MS parameters to reduce in-source fragmentation. Validation: 1. Assess stability directly in relevant biological matrices (plasma, media) by incubating the PROTAC and measuring its concentration over time via LC-MS/MS.
Low oral bioavailability 1. Poor Metabolic Stability: The PROTAC is rapidly cleared by first-pass metabolism in the liver or gut wall.[1] 2. Low Cell Permeability: The PROTAC is not efficiently absorbed.[1]Solution: 1. Improve metabolic stability by incorporating rigid or aromatic moieties into the linker.[1][3] 2. Enhance cell permeability by replacing a portion of the PEG linker with a more lipophilic group.[1] Validation: 1. Conduct a Microsomal Stability Assay to determine the rate of metabolism. 2. Perform a Caco-2 Permeability Assay to assess absorption potential.
PROTAC appears less effective at high concentrations (Hook Effect) Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC binds to the target and E3 ligase separately, preventing the formation of the productive ternary complex.Solution: 1. Use ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity. 2. Modify the linker to promote positive cooperativity in ternary complex formation. Validation: 1. Carefully titrate the PROTAC in degradation assays to fully characterize the dose-response curve. 2. Use biophysical assays (SPR, TR-FRET) to measure binary and ternary binding affinities and determine cooperativity.

Data Summary

Table 1: Impact of Linker Modification Strategies on PROTAC Properties

Linker Modification StrategyImpact on Metabolic StabilityImpact on Aqueous SolubilityImpact on Cell PermeabilityKey Considerations
Replace PEG with Alkyl Chain Generally Increased[1][4]Generally Decreased[1]Can Increase[1], but context-dependentMay negatively impact ternary complex formation due to reduced flexibility.[4]
Incorporate Rigid Heterocycles (e.g., Piperazine/Piperidine) Increased[1][5]Can Increase[1][5]Variable; can improve properties leading to better permeability.[5]Rigidification may alter the geometry required for an effective ternary complex.[5]
Incorporate Aromatic Rings (e.g., Phenyl) Increased[3]Decreased[1]Generally Increased[1][2]Can introduce favorable π-π stacking interactions to stabilize the ternary complex.[3]
Incorporate Triazole Moieties Increased[3]Neutral / Slightly DecreasedNeutral / Slightly DecreasedTriazoles are metabolically stable and can be introduced via efficient "click chemistry".[3][4]
Optimize Linker Length Shorter linkers may have fewer metabolic "soft spots".[5]Dependent on composition.Generally, shorter linkers are favored for permeability.Linker length is critical for productive ternary complex formation and must be optimized empirically.[1][4]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

PEG_Metabolism PROTAC_start PROTAC with PEG Linker (Warhead-...-O-CH2-CH2-O-...-Anchor) CYP450 Cytochrome P450 Enzymes (Liver) PROTAC_start->CYP450 Metabolism Metabolite1 Unstable Intermediate CYP450->Metabolite1 O-dealkylation Metabolite2 Inactive Metabolites Metabolite1->Metabolite2 Breakdown Excretion Rapid Clearance Metabolite2->Excretion

Caption: Common metabolic degradation pathway for PROTACs with PEG linkers via CYP450 enzymes.

Troubleshooting_Workflow Start PROTAC Shows Low In Vivo Efficacy Check_InVitro Assess In Vitro Degradation (e.g., Western Blot) Start->Check_InVitro Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Check_InVitro->Check_Permeability Degradation OK Check_Ternary Assess Ternary Complex (e.g., NanoBRET, SPR) Check_InVitro->Check_Ternary No/Poor Degradation Check_Metabolism Assess Metabolic Stability (e.g., Microsomal Assay) Check_Permeability->Check_Metabolism Permeability OK Redesign_Linker Redesign Linker: - Adjust Length - Modify Composition - Alter Rigidity Check_Permeability->Redesign_Linker Poor Permeability Check_Metabolism->Redesign_Linker Metabolically Unstable End_Success Optimized PROTAC Check_Metabolism->End_Success Metabolically Stable Redesign_Linker->Check_InVitro Check_Ternary->Redesign_Linker Poor Complex Formation End_Fail Re-evaluate Warhead/ Anchor/Linker Strategy Check_Ternary->End_Fail Complex OK, No Degradation (Other Issues)

Caption: Experimental workflow for troubleshooting PROTAC stability and efficacy issues.

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes.

Materials:

  • Test PROTAC and control compounds (positive control: Verapamil; negative control: Warfarin).

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (or NADPH).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (B52724) with an internal standard (for quenching).

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare the incubation mixture by combining liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test PROTAC (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Caco-2 Permeability Assay

Objective: To assess the rate of transport of a PROTAC across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal barrier.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (or similar).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test PROTAC and control compounds (high permeability: Propranolol; low permeability: Atenolol).

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for ~21 days until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the flux of a low permeability marker like Lucifer yellow.

  • Assay Setup: Wash the monolayers with transport buffer pre-warmed to 37°C. Add the test PROTAC solution to the apical (A) side for apical-to-basolateral (A-to-B) assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) assessment (to measure efflux).

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A). Replace the removed volume with fresh buffer.

  • LC-MS/MS Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the PROTAC is a substrate of efflux transporters.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • Test PROTAC and vehicle control (e.g., DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose).

  • Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein remaining relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) can then be determined.

References

Technical Support Center: Overcoming Steric Hindrance in Macromolecule PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for macromolecule PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance during the PEGylation process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your PEGylation experiments, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low PEGylation Efficiency or Incomplete Reaction Steric hindrance from PEG chain: The size and structure of the PEG reagent may physically block access to reactive sites on the macromolecule.[1][2]- Optimize PEG Reagent: Use a smaller molecular weight PEG or a linear PEG instead of a branched one to reduce its hydrodynamic volume. - Change Linker Chemistry: Employ a longer, more flexible linker arm on the PEG reagent to extend its reach to the target functional group.
Steric hindrance from the macromolecule's structure: The target functional group (e.g., lysine (B10760008), cysteine) may be located in a sterically crowded region or a pocket of the macromolecule.[3]- Site-Directed Mutagenesis: If possible, introduce a reactive residue (like cysteine) at a more accessible location on the protein surface.[3][4] - Optimize Reaction pH: For amine-reactive PEGs, lowering the pH can favor PEGylation of the more accessible and lower-pK N-terminal α-amino group over ε-amino groups of lysine residues.[5]
Mutual repulsion of PEG and protein: The excluded volume effect can cause PEG and proteins to repel each other in solution, leading to poor reaction efficiency.- Use a Depletant Co-solvent: Adding a low-molecular-weight "unreactive" PEG can act as a molecular crowder, promoting the interaction between the reactive PEG and the protein.
Reduced Biological Activity of the PEGylated Conjugate PEG chain obstructs the active site: The attached PEG molecule may sterically hinder the interaction of the macromolecule with its target receptor or substrate.[1][2]- Site-Specific PEGylation: Target a functional group located far from the active or binding site of the macromolecule.[1][4] - Control Degree of PEGylation: Reduce the molar ratio of PEG to the macromolecule during the reaction to favor mono-PEGylated species over multi-PEGylated ones, which can cause more significant steric hindrance.
Conformational changes induced by PEGylation: The conjugation process might alter the three-dimensional structure of the macromolecule, affecting its function.- Characterize Structural Integrity: Use techniques like circular dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the conjugate. - Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C overnight) to minimize the risk of denaturation.
Heterogeneous Mixture of PEGylated Products (e.g., mono-, di-, multi-PEGylated) Multiple reactive sites with similar accessibility: If several functional groups are equally exposed, PEGylation can occur at multiple locations, leading to a mix of products.[6]- Site-Specific Chemistry: Utilize chemistries that target unique functional groups, such as maleimide (B117702) chemistry for free cysteines or aldehyde chemistry for the N-terminus.[4][7] - Purification: Employ chromatographic techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different PEGylated species.[5]

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding steric hindrance in macromolecule PEGylation.

Q1: How does the molecular weight and structure of PEG affect steric hindrance?

The molecular weight and structure of the polyethylene (B3416737) glycol (PEG) reagent are critical factors influencing steric hindrance. Larger PEG molecules have a greater hydrodynamic volume, which can physically obstruct access to reactive sites on a macromolecule, leading to lower PEGylation efficiency.[1] Branched or multi-arm PEGs occupy a larger three-dimensional space compared to linear PEGs of the same molecular weight, which can exacerbate steric hindrance. Conversely, while larger PEGs can be more effective at shielding the macromolecule from proteolytic enzymes and the immune system, they are also more likely to interfere with the biological activity if conjugated near an active site.[2] Therefore, selecting the optimal PEG size and architecture is a balance between maximizing therapeutic benefits and minimizing steric hindrance.

Q2: What are the best strategies for site-specific PEGylation to avoid steric hindrance at the active site?

To avoid steric hindrance at the active site, site-specific PEGylation is the preferred approach. This involves directing the PEG molecule to a pre-determined location on the macromolecule that is distant from the functionally important regions.[1][4] Key strategies include:

  • Cysteine-Specific PEGylation: If the protein contains a unique, accessible cysteine residue (or one can be introduced via site-directed mutagenesis), maleimide-functionalized PEGs can be used for highly specific conjugation.[4][7]

  • N-Terminal Specific PEGylation: Under controlled pH conditions (typically acidic), aldehyde-activated PEGs can selectively react with the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues.[5]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to attach PEG to specific glutamine or lysine residues, offering high specificity.[3]

Q3: Which analytical techniques are most suitable for characterizing PEGylation efficiency and identifying the sites of conjugation?

Several analytical techniques are essential for evaluating the success of a PEGylation reaction and understanding the resulting product heterogeneity.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated conjugates from unreacted protein and free PEG, and for identifying the presence of mono-, di-, or multi-PEGylated species.[6]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, allowing for the calculation of the number of attached PEG molecules (degree of PEGylation).[6]

  • Peptide Mapping: Following proteolytic digestion of the PEGylated protein, the resulting peptides can be analyzed by LC-MS/MS to identify the specific amino acid residues where PEG has been attached.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated forms.

Q4: Can reaction conditions be modified to overcome steric hindrance?

Yes, optimizing reaction conditions can help mitigate steric hindrance. Key parameters to adjust include:

  • pH: For amine-reactive PEGylation, adjusting the pH can influence the reactivity of different amino groups. A lower pH can favor the more accessible N-terminus.[5]

  • Temperature and Incubation Time: While most reactions proceed at room temperature, lowering the temperature and extending the incubation time (e.g., 4°C overnight) can sometimes improve yields for sterically hindered sites and minimize protein denaturation.

  • Molar Ratio of Reactants: Increasing the molar excess of the PEG reagent can help drive the reaction to completion, but this may also increase the likelihood of multi-PEGylation and requires more rigorous purification.

  • Use of Co-solvents: The addition of a depletant co-solvent, such as a low molecular weight, unreactive PEG, can help overcome the mutual repulsion between the protein and the reactive PEG, thereby improving reaction efficiency.

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of PEG characteristics on macromolecule properties.

Table 1: Effect of PEG Molecular Weight on the Biological Activity of a Therapeutic Protein

PEG Molecular Weight (kDa)Number of PEG Chains AttachedRelative Bioactivity (%)Reference
0 (Unmodified)0100
0.751~100
2.01~85
5.01Lower than unmodified[1]
20.01Lower than 5 kDa PEGylated[1]

Note: Data is illustrative and specific values can vary significantly depending on the protein and PEGylation site.

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)

PEG Spacer LengthAverage DARReference
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0

Note: This data, from a study on cysteine-conjugated ADCs, illustrates how linker length can influence conjugation efficiency, with an optimal length observed.

Experimental Protocols

Below are detailed methodologies for key experiments related to macromolecule PEGylation.

Protocol 1: Site-Specific PEGylation of a Protein via a Cysteine Residue

This protocol describes the conjugation of a maleimide-functionalized PEG to a free sulfhydryl group on a protein.

  • Materials:

    • Protein with an accessible free cysteine residue

    • PEG-Maleimide

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0

    • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

    • Purification System: Size-exclusion chromatography (SEC) column

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine may be in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Removal of Reducing Agent: If TCEP was used, it must be removed before adding the maleimide-PEG. Use a desalting column equilibrated with the reaction buffer.

    • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide in the reaction buffer to a stock concentration of 10-50 mg/mL.

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution. Mix gently.

    • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Purification: Remove unreacted PEG-Maleimide and any byproducts by SEC.

    • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and assess purity.

Protocol 2: General Workflow for Protein Carboxyl Group Activation and PEGylation

This protocol outlines the activation of carboxyl groups on a protein for subsequent reaction with a hydroxyl-terminated PEG.

  • Materials:

    • Protein containing aspartic or glutamic acid residues

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • HO-PEG-OH (hydroxyl-terminated PEG)

    • Reaction Buffer: MES or phosphate (B84403) buffer, pH 6.0

    • Quenching Solution: Hydroxylamine (50 mM)

    • Purification System: Dialysis or SEC

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubation for Activation: Incubate for 15-30 minutes at room temperature with gentle stirring.

    • PEGylation Reaction: Add a 10- to 50-fold molar excess of the hydroxyl-terminated PEG to the activated protein solution.

    • Incubation for PEGylation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Stop the reaction by adding the quenching solution.

    • Purification: Remove unreacted PEG and byproducts by dialysis or SEC.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing steric hindrance in PEGylation.

PEGylation_Troubleshooting_Workflow cluster_activity Activity Assessment start Start: Low PEGylation Efficiency q1 Is biological activity retained? start->q1 q2 Is the product heterogeneous? q1->q2 cause1 Potential Cause: Steric hindrance from PEG q1->cause1 No cause3 Potential Cause: PEG obstructs active site q1->cause3 No, activity is reduced cause2 Potential Cause: Steric hindrance from macromolecule q2->cause2 No cause4 Potential Cause: Multiple reactive sites q2->cause4 Yes sol1 Solution: - Use smaller/linear PEG - Use longer linker cause1->sol1 sol2 Solution: - Site-directed mutagenesis - Optimize reaction pH cause2->sol2 sol3 Solution: - Site-specific PEGylation - Control degree of PEGylation cause3->sol3 sol4 Solution: - Use site-specific chemistry - Purify product mixture cause4->sol4 end End: Optimized PEGylation sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low PEGylation efficiency.

Site_Specific_PEGylation_Strategies cluster_protein Macromolecule cluster_peg PEG Reagent protein Protein lys Lysine (ε-NH2) protein->lys cys Cysteine (-SH) protein->cys nterm N-Terminus (α-NH2) protein->nterm gln Glutamine protein->gln peg_nhs PEG-NHS Ester peg_nhs->lys Random peg_mal PEG-Maleimide peg_mal->cys Site-Specific peg_ald PEG-Aldehyde peg_ald->nterm Site-Specific (low pH) peg_tgase PEG + TGase peg_tgase->gln Site-Specific (Enzymatic)

Caption: Strategies for site-specific macromolecule PEGylation.

References

Validation & Comparative

Characterization of Hydroxy-PEG2-CH2COONa Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules, peptides, or proteins with discrete polyethylene (B3416737) glycol (PEG) linkers like Hydroxy-PEG2-CH2COONa is a common strategy to enhance solubility, stability, and pharmacokinetic properties. Accurate characterization of these conjugates is critical for ensuring product quality, consistency, and efficacy. Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, providing detailed information on molecular weight, purity, and structure. This guide offers a comparative overview of key mass spectrometry techniques for the characterization of this compound conjugates, complete with experimental protocols and data presentation.

Overview of this compound

This compound is a short, hydrophilic linker with a terminal hydroxyl group and a sodium carboxylate group. Its precise molecular weight and defined structure make it a discrete PEG (dPEG®) reagent, which simplifies the characterization of its conjugates compared to traditional polydisperse PEGs.

Chemical Properties:

  • Molecular Formula: C₆H₁₁NaO₅[1][2]

  • Molecular Weight: 186.14 g/mol [1][2][3]

  • Structure: HO-(CH₂)₂-O-(CH₂)₂-O-CH₂-COONa

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for characterizing this compound conjugates depends on the nature of the conjugated molecule (e.g., small molecule, peptide, or protein) and the specific information required. The most common techniques are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Soft ionization of analytes from a liquid solution by applying a high voltage.Soft ionization where a laser strikes a matrix containing the analyte, causing desorption and ionization.
Typical Analytes Small molecules, peptides, proteins in solution. Ideal for LC coupling.Peptides, proteins, polymers, and other large molecules. Tolerant to some salts.[4]
Ionization State Tends to produce multiply charged ions, especially for larger molecules.[5]Primarily produces singly charged ions.[6]
Mass Accuracy High (typically <5 ppm with high-resolution instruments).Good to high (typically 5-100 ppm, depending on the analyzer).
Resolution High, allowing for isotopic resolution of small to medium-sized molecules.Good to high, capable of resolving PEG oligomers.[4]
Sensitivity High (femtomole to attomole range).High (femtomole to picomole range).
Coupling to LC Excellent, enabling separation of complex mixtures prior to MS analysis.Possible but less common and more complex than LC-ESI-MS.
Sample Throughput Can be automated for high throughput, especially with direct infusion.High throughput is possible with automated target spotting.

Experimental Workflows and Protocols

The general workflow for characterizing a this compound conjugate involves sample preparation, mass spectrometric analysis, and data interpretation.

Characterization_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Prep Conjugate Sample Purify Purification (e.g., HPLC) Prep->Purify Buffer Buffer Exchange (if needed) Purify->Buffer MS_Choice Select MS Technique (ESI-MS or MALDI-TOF) Buffer->MS_Choice ESI LC-ESI-MS MS_Choice->ESI For complex mixtures & high resolution MALDI MALDI-TOF MS MS_Choice->MALDI For rapid screening & larger conjugates Deconvolution Deconvolution of Spectra ESI->Deconvolution MALDI->Deconvolution Mass_ID Molecular Weight Confirmation Deconvolution->Mass_ID Fragmentation Fragmentation Analysis (MS/MS) Mass_ID->Fragmentation Report Final Report Fragmentation->Report

General workflow for mass spectrometry characterization.
Protocol 1: LC-ESI-MS for a Small Molecule-PEG2-Conjugate

This protocol is suitable for a conjugate of this compound with a small organic molecule.

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

    • If the sample is in a non-volatile buffer, perform a buffer exchange using a suitable method like solid-phase extraction (SPE).

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • ESI-MS Parameters:

    • Ionization Mode: Positive or negative, depending on the analyte. For a conjugate with the carboxylate, negative mode might be informative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100 - 2000.

    • For structural elucidation, perform tandem MS (MS/MS) using collision-induced dissociation (CID).

Protocol 2: MALDI-TOF MS for a Peptide-PEG2-Conjugate

This protocol is suitable for a conjugate of this compound with a peptide.[4]

  • Sample Preparation:

    • Dissolve the peptide conjugate in a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA) to a concentration of 1-10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50:50 acetonitrile:water with 0.1% TFA.[4][7]

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate.

    • Allow the spot to air dry completely (dried-droplet method).

  • MALDI-TOF MS Parameters:

    • Ionization Mode: Positive.

    • Mass Analyzer Mode: Reflector for higher resolution and accuracy with peptides, or linear for larger proteins.

    • Laser Intensity: Adjust to the minimum level required for good signal-to-noise to avoid fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide mixture close to the expected mass of the analyte.

Data Interpretation: Fragmentation of the PEG Linker

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For deprotonated PEG molecules, a characteristic fragmentation pattern is the neutral loss of ethylene (B1197577) glycol units (C₂H₄O, 44 Da).[8] This can be used to confirm the presence and length of the PEG linker in the conjugate.

Hypothetical Fragmentation of Deprotonated Hydroxy-PEG2-CH2COOH
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
163.06 (M-H)⁻119.05C₂H₄O (44.01)
119.0575.04C₂H₄O (44.01)

This table illustrates the expected sequential loss of the two ethylene glycol units from the deprotonated form of the parent acid of the target molecule.

Logical Comparison of Techniques

The decision between ESI-MS and MALDI-TOF MS often depends on the specific analytical question.

Technique_Comparison cluster_esi Electrospray Ionization (ESI-MS) cluster_maldi MALDI-TOF MS Start Analytical Goal? ESI_1 Complex Mixture Analysis Start->ESI_1 Separation needed? ESI_2 High-Resolution Mass Measurement Start->ESI_2 High accuracy needed? MALDI_1 Rapid Screening Start->MALDI_1 High throughput needed? MALDI_2 Analysis of Larger Conjugates (e.g., Proteins) Start->MALDI_2 Large molecule? ESI_3 Structural Elucidation (MS/MS) ESI_1->ESI_3 ESI_4 Quantitative Analysis MALDI_4 Molecular Weight Distribution MALDI_2->MALDI_4 MALDI_3 Higher Salt Tolerance

Decision tree for selecting an MS technique.

Conclusion

Both ESI-MS and MALDI-TOF MS are powerful techniques for the characterization of this compound conjugates. LC-ESI-MS is particularly advantageous for analyzing complex reaction mixtures and providing high-resolution mass data and detailed structural information through MS/MS. MALDI-TOF MS is an excellent choice for rapid screening, molecular weight determination of larger conjugates, and samples that may have higher salt concentrations. The detailed protocols and comparative data presented in this guide will assist researchers in selecting the optimal method and experimental conditions for their specific analytical needs, ensuring the robust characterization of these important bioconjugates.

References

Verifying the Structure of PEGylated Molecules: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity and homogeneity of PEGylated molecules is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural verification of these complex bioconjugates. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to PEGylation and the Need for Structural Verification

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include enhanced solubility, prolonged circulation half-life, and reduced immunogenicity. However, the inherent polydispersity of PEG and the potential for multiple attachment sites on a biomolecule can lead to a heterogeneous mixture of products. This heterogeneity necessitates robust analytical methods to verify the structure, determine the degree of PEGylation, and ensure batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and dynamics of molecules in solution and in the solid state.[1] It is based on the magnetic properties of atomic nuclei and can provide atomic-level resolution of molecular structures.

Advantages of NMR Spectroscopy:
  • Detailed Structural Information: NMR can identify the specific sites of PEGylation and provide information about the conformation of the protein and the attached PEG chains.[1]

  • Quantitative Analysis: ¹H NMR is a powerful tool for accurately determining the degree of PEGylation by comparing the integrals of signals from the PEG and the protein.

  • Non-destructive: The sample can be recovered and used for further experiments.

  • Versatility: NMR can be applied to a wide range of PEGylated molecules, from small peptides to large proteins, in both solution and solid states.[1]

Limitations of NMR Spectroscopy:
  • Lower Sensitivity: Compared to mass spectrometry, NMR generally requires higher sample concentrations.

  • Spectral Complexity: For large, heterogeneous PEGylated proteins, the NMR spectra can be complex and difficult to interpret.

  • Cost and Infrastructure: NMR spectrometers are expensive to purchase and maintain.

Alternative Techniques for Characterizing PEGylated Molecules

While NMR offers unique advantages, other techniques are also routinely employed for the characterization of PEGylated molecules.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is a valuable tool for assessing the size distribution and detecting aggregation of PEGylated products.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ions and is a highly sensitive technique for determining the molecular weight of the PEGylated conjugate and the degree of PEGylation. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) are common MS techniques used for this purpose.[2]

Head-to-Head Comparison: NMR vs. Alternatives

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

FeatureNMR SpectroscopySize-Exclusion Chromatography (SEC)Mass Spectrometry (MS)
Principle Nuclear spin resonance in a magnetic fieldSeparation by hydrodynamic volumeMass-to-charge ratio of ions
Information Provided Atomic-level structure, site of PEGylation, degree of PEGylation, conformationSize distribution, aggregation, purityMolecular weight, degree of PEGylation, heterogeneity
Advantages Detailed structural information, quantitative, non-destructiveSimple, robust, good for detecting aggregatesHigh sensitivity, high resolution, accurate mass determination
Disadvantages Lower sensitivity, spectral complexity for large molecules, high costLimited structural information, potential for non-specific interactionsCan be destructive, complex data for heterogeneous samples
Sample Requirements High concentration (mg/mL)Low to moderate concentrationLow concentration (µg/mL to ng/mL)

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from different analytical techniques for the characterization of PEGylated proteins.

AnalyteTechniqueParameter MeasuredResultReference
PEG-GCSF¹H NMRDegree of PEGylation1.1 PEG/proteinFictional Data
PEG-GCSFMALDI-TOF MSMolecular Weight39,245 DaFictional Data
PEG-LysozymeSEC-MALSHydrodynamic Radius5.2 nmFictional Data
PEGylated PeptideESI-MSMolecular Weight25,432 DaFictional Data

Experimental Protocols

Determining the Degree of PEGylation by ¹H NMR Spectroscopy

This protocol outlines the general steps for determining the degree of PEGylation of a protein using ¹H NMR.

1. Sample Preparation:

  • Dissolve a known amount of the lyophilized PEGylated protein in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mg/mL.
  • Add a known concentration of an internal standard with a sharp, well-resolved signal that does not overlap with the protein or PEG signals (e.g., trimethylsilylpropanoic acid - TMSP).

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
  • Optimize acquisition parameters such as the spectral width, acquisition time, and relaxation delay.

3. Data Processing and Analysis:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the characteristic signal of the PEG repeating unit (typically a sharp singlet around 3.6 ppm) and a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).
  • Integrate the signal from the internal standard.
  • Calculate the degree of PEGylation using the following formula:

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for NMR analysis and a comparison of the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_results Results Sample PEGylated Molecule Dissolution Dissolve in D₂O with Internal Standard Sample->Dissolution Acquisition 1D ¹H NMR Data Acquisition Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration (PEG, Protein, Standard) Processing->Integration Calculation Calculate Degree of PEGylation Integration->Calculation Structure Structural Verification Calculation->Structure Degree Degree of PEGylation Calculation->Degree

Figure 1. Experimental workflow for determining the degree of PEGylation using ¹H NMR spectroscopy.

technique_comparison cluster_nmr NMR Spectroscopy cluster_sec Size-Exclusion Chromatography cluster_ms Mass Spectrometry PEG_Molecule PEGylated Molecule NMR_Info Atomic-level Structure Site of PEGylation Degree of PEGylation Conformation PEG_Molecule->NMR_Info Provides SEC_Info Size Distribution Aggregation Purity PEG_Molecule->SEC_Info Provides MS_Info Molecular Weight Degree of PEGylation Heterogeneity PEG_Molecule->MS_Info Provides

Figure 2. Comparison of information obtained from NMR, SEC, and MS for the analysis of PEGylated molecules.

Conclusion

The structural verification of PEGylated molecules is a critical aspect of their development and quality control. NMR spectroscopy, in conjunction with complementary techniques such as SEC and MS, provides a powerful and comprehensive approach to characterizing these complex bioconjugates. While ¹H NMR is particularly well-suited for determining the degree of PEGylation, 2D and solid-state NMR can provide deeper insights into the three-dimensional structure and dynamics. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality, safety, and efficacy of PEGylated therapeutics.

References

A Comparative Guide to the In Vivo Stability of Very Short versus Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of these therapeutics. While extensive research exists on various PEG linker lengths, there is a notable lack of direct comparative in vivo stability data for the specific short-chain linker Hydroxy-PEG2-CH2COONa. This guide, therefore, will provide an objective comparison of the in vivo performance of very short PEG linkers against their longer counterparts, drawing upon available experimental data from functionally similar molecules to inform rational drug design.

The length of the PEG chain is a crucial parameter that can significantly influence a conjugate's solubility, pharmacokinetics (PK), biodistribution, and ultimately, its therapeutic efficacy and toxicity. Hydrophobic drug payloads can lead to aggregation and rapid clearance; the inclusion of hydrophilic PEG linkers helps mitigate these issues. The choice of PEG linker length involves a balance between improving pharmacokinetic properties and maintaining potent biological activity.

Comparative Analysis of Short vs. Long PEG Linkers

The decision between a very short and a longer PEG linker is context-dependent, influenced by the properties of the conjugated molecule (e.g., antibody, payload) and the therapeutic goal.

Short PEG Linkers (e.g., PEG2 to PEG12):

  • Advantages: Shorter PEG chains are often used for compact labeling and may be beneficial where a constrained linkage is needed to maintain high binding affinity.[1][2] They can also lead to faster blood clearance compared to non-PEGylated counterparts, which can be advantageous for applications like immuno-PET imaging where high contrast is desired early.

  • Disadvantages: They may offer less of a shielding effect, potentially leading to a shorter circulation half-life compared to longer PEGs. They may also be less effective at improving the solubility of very hydrophobic payloads.[2]

Longer PEG Linkers (e.g., 2 kDa to 30 kDa):

  • Advantages: Longer PEG chains generally lead to a longer plasma half-life by increasing the hydrodynamic radius of the conjugate, which reduces renal clearance.[3] This extended circulation can result in greater accumulation in target tissues, such as tumors.[4] They are also more effective at improving the solubility and reducing the aggregation of hydrophobic drugs. For DNA polyplexes, a 30 kDa PEG was found to maximally block liver uptake and result in a long circulatory half-life.[5]

  • Disadvantages: The extended half-life can be a drawback in imaging applications. Furthermore, long-chain PEG modification can sometimes have a negative impact on the in vitro cytotoxicity of conjugates, though the therapeutic effect in vivo may still be superior due to improved pharmacokinetics.

Data Presentation: In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different length PEG linkers.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[5]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Non-binding IgG-MMAEPEG2 to PEG24Clearance rate decreased with increasing PEG length, plateauing around PEG8.[1]
Table 2: Influence of PEG Linker Length on Biodistribution and Targeting
Molecule TypePEG Linker LengthKey Biodistribution/Targeting Finding
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaTumor accumulation significantly increased as the PEG-linker length increased.[4]
DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length progressively decreased liver uptake.[5]

Experimental Protocols

Detailed methodologies are essential for the interpretation and reproduction of experimental findings. Below are representative protocols for key in vivo experiments.

Pharmacokinetic (PK) Study
  • Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

  • Animal Model: Healthy mice or rats are typically used.

  • Procedure:

    • Conjugates with varying PEG linker lengths are administered intravenously at a defined dose.

    • Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h) post-injection.

    • Plasma is isolated from the blood samples.

    • The concentration of the conjugate in the plasma is quantified using an appropriate method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled conjugates.

Biodistribution Study
  • Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

  • Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor cell lines) are commonly used.

  • Procedure:

    • Radiolabeled or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.

    • At predetermined time points, the animals are euthanized.

    • Organs of interest (e.g., tumor, liver, spleen, kidneys, heart) are harvested, weighed, and the amount of conjugate is quantified using a gamma counter or fluorescence imaging.

In Vivo Efficacy (Antitumor) Study
  • Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.

  • Animal Model: Tumor-xenograft models are used.

  • Procedure:

    • Mice are inoculated with tumor cells.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

    • The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a specific dosing schedule.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Experimental Workflow for In Vivo Performance Evaluation

G cluster_0 Preparation cluster_1 In Vivo Studies cluster_2 Data Analysis A Synthesize Conjugates (Varying PEG Lengths) B Characterize Conjugates (e.g., DAR, Purity) A->B C Pharmacokinetic (PK) Study (Healthy Mice/Rats) B->C D Biodistribution Study (Tumor-Bearing Mice) B->D E Efficacy Study (Tumor-Bearing Mice) B->E F Quantify Conjugate Levels (Plasma, Tissues) C->F D->F G Measure Tumor Growth and Body Weight E->G H Compare Performance Metrics (Half-life, AUC, TGI) F->H G->H

Caption: Workflow for comparing in vivo stability of different PEG linkers.

Impact of PEG Linker Length on In Vivo Properties

G cluster_0 PEG Linker Length cluster_1 Physicochemical Properties cluster_2 In Vivo Consequences Short Very Short Linker (e.g., PEG2) Hydro Hydrodynamic Radius Short->Hydro Smaller Shield Shielding Effect Short->Shield Lower Long Longer Linker (e.g., >2 kDa) Long->Hydro Larger Long->Shield Higher Clearance Renal Clearance Hydro->Clearance Affects HalfLife Circulation Half-Life Shield->HalfLife Increases Clearance->HalfLife Inversely Affects TumorAcc Tumor Accumulation HalfLife->TumorAcc Enhances

Caption: Relationship between PEG linker length and in vivo performance.

Conclusion

The length of a PEG linker is a critical design parameter that significantly impacts the in vivo stability and overall performance of bioconjugates. While direct comparative data for this compound is limited, the available evidence on other short- and long-chain PEG linkers provides valuable insights. Longer PEG linkers generally enhance pharmacokinetic properties, leading to longer circulation times and increased tumor accumulation, which can improve in vivo efficacy. However, a potential trade-off with in vitro potency may exist, and for certain applications like medical imaging, the faster clearance associated with shorter PEG linkers can be advantageous.

Ultimately, the optimal PEG linker length is specific to the antibody, payload, and intended target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the desired therapeutic outcome, researchers can rationally design more effective and safer bioconjugates.

References

A Head-to-Head Comparison: Short PEG2 Linker vs. Long Alkyl Chain Linker in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of two commonly employed linker types: the short, hydrophilic polyethylene (B3416737) glycol (PEG) linker (specifically a two-unit PEG, or PEG2) and the long, hydrophobic alkyl chain linker.

The linker is not merely a spacer but a critical component that modulates the overall properties of the bioconjugate.[1] A well-designed linker ensures that the conjugate remains stable in circulation, minimizes off-target toxicity, and facilitates the efficient release of the payload at the target site. This comparison focuses on the distinct advantages of a short PEG2 linker over a long alkyl chain linker, supported by experimental data and detailed methodologies.

Key Physicochemical and Pharmacological Differences

The fundamental difference between a short PEG2 linker and a long alkyl chain linker lies in their polarity. PEG linkers are hydrophilic due to the repeating ethylene (B1197577) glycol units, while long alkyl chains are hydrophobic. This primary difference gives rise to a cascade of effects on the performance of the resulting bioconjugate.

Enhanced Hydrophilicity and Reduced Aggregation

A significant challenge in ADC development is the propensity of conjugates to aggregate, especially when dealing with hydrophobic payloads. This aggregation can lead to reduced efficacy, immunogenicity, and poor pharmacokinetic properties.[1] The hydrophilic nature of PEG linkers helps to mitigate this issue by creating a hydration shell around the conjugate, thereby improving its solubility and preventing aggregation.

In contrast, long alkyl chain linkers, being hydrophobic, can exacerbate the aggregation of ADCs, particularly at higher drug-to-antibody ratios (DARs). This can limit the therapeutic potential by restricting the amount of drug that can be effectively delivered to the target cell.

Improved Pharmacokinetics and Therapeutic Window

The hydrophilicity imparted by PEG linkers can lead to a more favorable pharmacokinetic profile.[2] Hydrophilic ADCs tend to have slower clearance rates and longer plasma half-lives, resulting in increased exposure of the tumor to the therapeutic agent.[3] By reducing non-specific uptake and clearance, PEG linkers can contribute to a wider therapeutic window.[2] While longer PEG chains are known to significantly extend half-life, even short PEG linkers can positively influence the pharmacokinetic profile compared to hydrophobic linkers.[4][5]

Long alkyl chain linkers can contribute to increased non-specific uptake by tissues and faster clearance from circulation, potentially leading to off-target toxicity and a narrower therapeutic window.[1]

Enhanced Stability

Linker stability is paramount to prevent the premature release of the cytotoxic payload in systemic circulation.[6] Shorter linkers are generally associated with better ADC stability by anchoring the payload within the spatial shield of the antibody.[7] The flexible and hydrophilic nature of a short PEG2 linker can also shield the payload from enzymatic degradation.

While the chemical stability of the linker itself is crucial, the overall biophysical stability of the ADC is also critical. The increased hydrophobicity imparted by long alkyl chains can destabilize the native structure of the antibody, making it more prone to aggregation and degradation.

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies that highlight the performance differences between hydrophilic (e.g., PEG-containing) and hydrophobic (e.g., alkyl-based) linkers. It is important to note that direct head-to-head comparisons of a PEG2 versus a specific long alkyl chain linker are not always available in a single study. The data presented here is representative of the general trends observed in the literature.

Parameter ADC with Hydrophilic (PEG-based) Linker ADC with Hydrophobic (Alkyl-based) Linker Reference
Aggregation (% High Molecular Weight Species) Lower (e.g., <5%)Higher (e.g., >10-20%)
Plasma Half-life (t½) LongerShorter[8]
Clearance SlowerFaster[3]
In Vitro Cytotoxicity (IC50) Potent (payload-dependent)Potent (payload-dependent), but may be affected by aggregation[9]
Maximum Tolerated Dose (MTD) Generally HigherGenerally Lower[1]

Table 1: Comparative Performance Metrics of ADCs with Hydrophilic vs. Hydrophobic Linkers.

ADC Construct Linker Type IC50 (nM) Key Finding Reference
RGD-Cryptophycin ConjugateHydrophilic (Glucuronide-based)309.6Decreased non-specific cytotoxicity compared to hydrophobic linker, suggesting reduced passive cell uptake.[9]
RGD-Cryptophycin ConjugateHydrophobic (Val-Cit)7.63Higher potency in vitro, but potentially due to passive diffusion.[9]
Anti-CD30 ADCPEG8~10 ng/mLMaintained high potency with increased hydrophilicity.[10]
Affibody-Drug ConjugateNo PEG-Shortest half-life.[5]
Affibody-Drug Conjugate4 kDa PEG-2.5-fold increase in half-life compared to no PEG.[5]
Affibody-Drug Conjugate10 kDa PEG-11.2-fold increase in half-life compared to no PEG.[5]

Table 2: Representative Experimental Data on the Impact of Linker Hydrophilicity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, the ADC can be isolated from the plasma using immunoaffinity capture (e.g., using protein A/G magnetic beads).[11]

  • Quantification:

    • LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[12][13]

    • ELISA: Alternatively, use two separate enzyme-linked immunosorbent assays (ELISAs) to measure the concentration of total antibody and the antibody-conjugated payload. The difference between these values indicates the extent of drug loss.[6]

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

Methodology:

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Agilent AdvanceBio SEC).[14]

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer with a salt, such as 150 mM sodium chloride, to minimize non-specific interactions.[15] For hydrophobic ADCs, the addition of an organic solvent like acetonitrile (B52724) may be necessary to prevent peak tailing.[15]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting before the monomeric ADC.

  • Data Interpretation: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (e.g., clearance, half-life, AUC) of the ADC.

Methodology:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.[10]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) via the saphenous or tail vein into tubes containing an anticoagulant.[16]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Determine the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[17]

  • Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Visualizing the Impact of Linker Choice

Comparison of a short PEG2 linker and a long alkyl chain linker.

ADC_Workflow Impact of Linker Selection on ADC Development Workflow cluster_Linker_Selection 1. Linker Selection cluster_Conjugation 2. ADC Synthesis & Characterization cluster_Evaluation 3. Preclinical Evaluation cluster_Outcome 4. Therapeutic Outcome PEG2 Short PEG2 Linker Aggregation Aggregation Analysis (SEC) PEG2->Aggregation Low Aggregation Alkyl Long Alkyl Chain Linker Alkyl->Aggregation High Aggregation Risk Toxicity Toxicity Assessment Alkyl->Toxicity Increased Off-Target Risk DAR DAR Determination (LC-MS) Aggregation->DAR Stability Plasma Stability DAR->Stability PK Pharmacokinetics (In Vivo) Stability->PK Efficacy In Vivo Efficacy PK->Efficacy PK->Toxicity Reduced Off-Target TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Wider Toxicity->TherapeuticWindow

References

Navigating Enzyme Performance Post-Conjugation: A Comparative Guide to HO-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of enzymes with polyethylene (B3416737) glycol (PEG) is a cornerstone technique for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of enzyme functional activity before and after conjugation with HO-PEG2-CH2COONa, a short-chain, carboxyl-terminated PEG linker. We delve into the expected alterations in enzyme kinetics, stability, and provide detailed experimental protocols for assessment, supported by comparative data from relevant studies.

The process of PEGylation, the covalent attachment of PEG chains to a protein or peptide, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic enzymes. Benefits can include enhanced solubility, prolonged circulating half-life, reduced immunogenicity, and increased resistance to proteolytic degradation. However, the act of modification can also impact the enzyme's intrinsic catalytic activity. Understanding these changes is critical for the successful development of bio-therapeutics.

This guide focuses on a specific, short-chain PEGylating agent, HO-PEG2-CH2COONa. While extensive data exists for longer PEG chains, the effects of shorter linkers are less documented. This guide synthesizes established principles of PEGylation with available data on short-chain PEGs to provide a robust predictive framework for enzymes conjugated with this reagent.

Performance Comparison: Native vs. PEGylated Enzyme

The conjugation of an enzyme with HO-PEG2-CH2COONa is anticipated to induce a series of changes in its functional parameters. The following tables summarize the expected shifts in kinetic and stability profiles, drawing on data from studies on enzymes PEGylated with various chain lengths. It is important to note that the magnitude of these changes is highly dependent on the specific enzyme, the degree of PEGylation, and the site of conjugation.

Table 1: Comparison of Kinetic Parameters

ParameterNative EnzymeEnzyme Conjugated with HO-PEG2-CH2COONa (Expected)Rationale for ChangeSupporting Data (from related studies)
Michaelis Constant (KM) LowerGenerally HigherIncreased steric hindrance from the PEG chain may impede substrate access to the active site, thus reducing the enzyme's affinity for its substrate.For α-chymotrypsin, KM increased from 0.05 mM to as high as 0.19 mM upon PEGylation.
Maximum Velocity (Vmax) HigherGenerally LowerConformational changes induced by PEGylation or steric hindrance can reduce the catalytic turnover rate.The catalytic turnover (kcat) of α-chymotrypsin decreased by up to 50% after conjugation with PEG.
Catalytic Efficiency (kcat/KM) HigherGenerally LowerThe combined effect of an increased KM and a decreased kcat typically leads to a reduction in overall catalytic efficiency.The catalytic efficiency of many PEGylated enzymes is reported to be lower than their native counterparts.

Table 2: Comparison of Stability Profiles

ParameterNative EnzymeEnzyme Conjugated with HO-PEG2-CH2COONa (Expected)Rationale for ChangeSupporting Data (from related studies)
Thermal Stability LowerGenerally HigherThe PEG chains can create a protective hydrophilic layer around the enzyme, reducing aggregation and denaturation at elevated temperatures.PEGylated α-chymotrypsin conjugates exhibited significantly increased stability against thermal inactivation compared to the unmodified enzyme.
Proteolytic Resistance LowerGenerally HigherThe PEG shell can sterically hinder the approach of proteases, thereby protecting the enzyme from degradation.PEGylation is a well-known strategy to enhance protection from proteolytic degradation.
In Vivo Half-Life ShorterGenerally LongerThe increased hydrodynamic size of the PEGylated enzyme reduces renal clearance, leading to a longer circulation time in the body.The systemic retention of therapeutic agents is known to increase with PEG conjugation.

Experimental Protocols

To empirically determine the effects of conjugation with HO-PEG2-CH2COONa on a specific enzyme, the following experimental workflow is recommended.

I. Enzyme Conjugation with HO-PEG2-CH2COONa

This protocol outlines the covalent attachment of the carboxyl-terminated PEG linker to primary amine groups (e.g., lysine (B10760008) residues) on the enzyme surface using carbodiimide (B86325) chemistry.

Materials:

  • Enzyme of interest

  • HO-PEG2-CH2COONa

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Dissolve the enzyme in MES buffer (e.g., 50 mM, pH 6.0) to a final concentration of 1-5 mg/mL.

  • Activation of HO-PEG2-CH2COONa:

    • Dissolve HO-PEG2-CH2COONa, EDC, and NHS in MES buffer. A molar ratio of 1:1.2:1.2 (PEG:EDC:NHS) is a good starting point.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of the PEG linker.

  • Conjugation Reaction:

    • Add the activated PEG solution to the enzyme solution. The molar ratio of enzyme to activated PEG can be varied to control the degree of PEGylation. A 1:10 to 1:50 molar excess of PEG is often used initially.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a quenching reagent such as hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-20 mM to stop the reaction.

  • Purification of the Conjugate:

    • Remove unreacted PEG and byproducts by dialysis against PBS at 4°C. Use a dialysis membrane with a molecular weight cut-off that is at least 10-fold higher than the molecular weight of the PEG linker.

    • Alternatively, size-exclusion chromatography can be used for purification.

  • Characterization: Confirm the conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or by quantifying the remaining free amine groups using a TNBSA or ninhydrin (B49086) assay.

II. Functional Activity Assay: A General Protocol

This protocol provides a general framework for assessing the kinetic parameters of the native and PEGylated enzyme using a spectrophotometric assay. The specific substrate and wavelength will depend on the enzyme being studied.

Materials:

  • Native enzyme

  • PEGylated enzyme conjugate

  • Enzyme-specific substrate

  • Assay buffer (optimal for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Solutions: Prepare a series of substrate concentrations in the assay buffer. The range should typically span from 0.1 x KM to 10 x KM of the native enzyme.

  • Enzyme Dilutions: Prepare working solutions of both the native and PEGylated enzyme in the assay buffer. The final concentration should be chosen to ensure a linear reaction rate over the measurement period.

  • Kinetic Measurement:

    • Pipette the substrate solutions into the wells of the 96-well plate.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax for both the native and PEGylated enzyme.

    • The turnover number (kcat) can be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).

    • Calculate the catalytic efficiency (kcat/KM).

Visualizing the Impact: Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow: Enzyme PEGylation and Activity Assay cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_assay Functional Assay enzyme Enzyme in Buffer conjugation Conjugation Reaction enzyme->conjugation peg HO-PEG2-CH2COONa activation Activate PEG peg->activation reagents EDC + NHS reagents->activation activation->conjugation purify Dialysis / SEC conjugation->purify characterize SDS-PAGE / MS purify->characterize kinetic_assay Kinetic Assay characterize->kinetic_assay data_analysis Data Analysis (Km, Vmax) kinetic_assay->data_analysis

Caption: Workflow for PEGylation and functional analysis.

The biological context of the enzyme is also crucial. Below are simplified representations of signaling pathways for three major classes of enzymes that are often candidates for PEGylation.

Protease Signaling (Caspase-3 Apoptotic Pathway)

G Simplified Caspase-3 Apoptotic Pathway extrinsic Extrinsic Signal (e.g., FasL) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Signal (e.g., DNA damage) caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Caspase-3 mediated apoptosis signaling.[1]

Kinase Signaling (EGFR Pathway)

G Simplified EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: EGFR pathway leading to cell proliferation.[2][3][4][5]

Oxidase Signaling (NADPH Oxidase Pathway)

G Simplified NADPH Oxidase Signaling stimulus Stimulus (e.g., Growth Factor) receptor Receptor stimulus->receptor rac Rac-GTP receptor->rac nox NADPH Oxidase rac->nox ros ROS nox->ros signaling Downstream Signaling ros->signaling

Caption: NADPH oxidase-mediated ROS signaling.[6]

References

A Researcher's Guide to Quantitative Analysis of Surface Density of Conjugated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise control and accurate characterization of Poly(ethylene glycol) (PEG) linker surface density on nanoparticles, liposomes, and other drug delivery systems are critical for optimizing therapeutic efficacy and safety. The density of conjugated PEG can influence a nanoparticle's stability, circulation half-life, cellular uptake, and immunogenicity. This guide provides a comparative analysis of common techniques used to quantify PEG surface density, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Quantitative Methods

A variety of techniques are available to determine the surface density of PEG linkers, each with its own set of advantages and limitations. The choice of method often depends on the nature of the nanoparticle, the type of PEG linker, and the available instrumentation.

MethodPrincipleAdvantagesLimitations
Colorimetric Assays Quantification of unreacted PEG in solution after conjugation using chromogenic reactions (e.g., ninhydrin (B49086) for amine-terminated PEG).[1]Simple, cost-effective, and does not require sophisticated instrumentation.Indirect measurement; assumes all reacted PEG is on the surface; potential for interference from other molecules.[1]
Fluorescence Assays Similar to colorimetric assays but uses fluorescent labeling (e.g., fluorescamine, FITC) for higher sensitivity. Can be used to measure unreacted PEG or PEG on the surface.[1]High sensitivity; can be adapted for direct surface measurement.[1]Requires fluorescently labeled PEG or a reactive handle; potential for quenching or enhancement of fluorescence near nanoparticle surfaces.[1]
Thermogravimetric Analysis (TGA) Measures the mass loss of the sample as it is heated, allowing for the quantification of the organic PEG component.[2][3]Provides a direct measure of the total amount of PEG conjugated; does not require specific functional groups.[2]Destructive method; requires a significant amount of sample; may not distinguish between surface and entrapped PEG.[2]
¹H NMR Spectroscopy Distinguishes between the signals of free and grafted PEG, allowing for in-situ monitoring and quantification of surface PEG.[2][4]Non-sacrificial method; provides information on both total and surface PEG; applicable to a wide range of PEG molecular weights.[2]May require specialized algorithms for spectral deconvolution; potential for signal broadening and reduced sensitivity.[2][3]
HPLC with Charged Aerosol Detection (CAD) Separates and quantifies PEG after its removal from the nanoparticle surface, either by displacement or dissolution of the core.[5]High sensitivity and specificity; can distinguish between bound and free PEG.Requires sample preparation to remove PEG from the surface; can be complex to set up and validate.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition of the nanoparticle surface, allowing for the quantification of PEG based on its elemental signature.[6][7]Surface-sensitive technique; provides information on the chemical environment of the PEG layer.[6]Requires high vacuum, which may alter the sample; provides elemental composition, not direct molecular information.
Ellipsometry Measures the change in polarization of light upon reflection from a surface to determine the thickness of the PEG layer, from which density can be calculated.[6]Highly sensitive to layer thickness; non-destructive.Primarily suited for planar surfaces; interpretation can be complex for nanoparticle systems.

Quantitative Data Summary

The following table summarizes experimental data from studies quantifying PEG surface density on gold nanoparticles (AuNPs), illustrating the impact of PEG molecular weight and the quantification method used.

NanoparticlePEG LinkerQuantification MethodPEG Chains per AuNCSurface Density (PEG/nm²)Reference
50 nm AuNCHS-PEG₃₀₀₀-NH₂Fluorescamine Assay24,6001.64[1]
50 nm AuNCHS-PEG₅₀₀₀-NH₂Fluorescamine Assay12,7000.85[1]
50 nm AuNCHS-PEG₂₀₀₀₀-NH₂Fluorescamine Assay2,1000.14[1]
30 nm AuNCHS-PEG₅₀₀₀-NH₂Fluorescamine Assay3,3000.61[1]
60 nm AuNCHS-PEG₅₀₀₀-NH₂Fluorescamine Assay29,5001.36[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Ninhydrin-Based Assay for Amine-Terminated PEG

This protocol describes the quantification of unreacted amine-terminated PEG in a supernatant after conjugation to nanoparticles.

Materials:

  • Ninhydrin reagent

  • Ethylene glycol

  • Sodium acetate (B1210297) buffer (pH 5.5)

  • HS-PEG-NH₂ standard solutions

  • Supernatant from PEGylation reaction

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of standard solutions of HS-PEG-NH₂ of known concentrations.

  • To 250 µL of each standard and the supernatant samples, add 250 µL of ninhydrin solution and 250 µL of sodium acetate buffer.

  • Heat the mixture at 100°C for 15 minutes.

  • Cool the samples in an ice bath.

  • Add 200 µL of 60% (wt) ethanol (B145695) in water.

  • Record the absorbance at 565 nm using a UV-Vis spectrophotometer.[1]

  • Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of unreacted HS-PEG-NH₂ in the supernatant samples from the calibration curve.

  • Calculate the amount of PEG conjugated to the nanoparticles by subtracting the amount of unreacted PEG from the initial amount added.

Protocol 2: ¹H NMR for Surface PEG Quantification

This protocol outlines the use of ¹H NMR to determine the surface density of PEG on nanoparticles.

Materials:

  • PEGylated nanoparticles

  • Deuterated water (D₂O)

  • Internal standard (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid, sodium salt - DSS)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Suspend the PEGylated nanoparticles in D₂O.

  • Add a known concentration of the internal standard (DSS) to the sample.

  • Acquire the ¹H NMR spectrum. The PEG signal typically appears around 3.65 ppm.

  • The peak corresponding to PEG on the nanoparticle surface will be broadened compared to free PEG.

  • Integrate the area of the broadened PEG peak and the peak of the internal standard.

  • The concentration of surface PEG can be calculated by comparing the integral of the PEG peak to the integral of the known concentration of the internal standard.

  • For more complex spectra where free and grafted PEG signals overlap, a multi-Lorentzian-splitting algorithm can be used to deconvolute the peaks and quantify each species.[2]

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the workflows for quantifying PEG surface density.

cluster_0 Indirect Quantification Workflow (e.g., Ninhydrin Assay) A PEGylation Reaction (Nanoparticles + PEG-NH2) B Centrifugation A->B C Separate Supernatant (containing unreacted PEG-NH2) B->C D Ninhydrin Reaction C->D E Spectrophotometry (Measure Absorbance at 565 nm) D->E F Quantification via Standard Curve E->F

Caption: Workflow for indirect quantification of PEG surface density.

cluster_1 Direct Quantification Workflow (¹H NMR) G Prepare Sample (PEGylated NPs in D2O + Internal Standard) H Acquire ¹H NMR Spectrum G->H I Integrate Peaks (Broadened PEG and Standard) H->I J Calculate Surface PEG Concentration I->J

Caption: Workflow for direct quantification of surface PEG via NMR.

cluster_2 Method Selection Logic Start Need to Quantify PEG Surface Density Q1 Is the PEG amine-terminated? Start->Q1 A1 Colorimetric/Fluorescence Assays (Indirect or Direct) Q1->A1 Yes Q2 Is a non-destructive method preferred? Q1->Q2 No A2 ¹H NMR Q2->A2 Yes A3 TGA or HPLC-CAD Q2->A3 No

Caption: Decision tree for selecting a PEG quantification method.

References

A Head-to-Head Comparison of Heterobifunctional PEGylation Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and advanced biomaterials, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of molecules like proteins, peptides, and nanoparticles. This modification can improve solubility, increase stability, and prolong circulation half-life by shielding the molecule from enzymatic degradation and reducing immunogenicity.[1] Heterobifunctional PEG reagents, which possess two different reactive groups at the ends of the PEG spacer, are particularly valuable as they enable the precise crosslinking of two different molecular entities, such as an antibody and a drug molecule in an antibody-drug conjugate (ADC).[2][3]

This guide provides a detailed comparison of common heterobifunctional PEGylation reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific bioconjugation needs.

Overview of Common Heterobifunctional PEG Reagents

The choice of a heterobifunctional PEG linker is dictated by the available functional groups on the target molecules. The most common reactive moieties target primary amines (e.g., on lysine (B10760008) residues) and sulfhydryl groups (e.g., on cysteine residues).[2] More recent advances have incorporated bio-orthogonal "click chemistry" functionalities for highly specific and efficient conjugation under mild conditions.[4]

Below is a summary of frequently used reactive groups and their corresponding targets.

Reactive GroupTarget Functional GroupTypical Reaction pHResulting Linkage
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)7.0 - 8.5Amide Bond
Maleimide Sulfhydryl/Thiol (-SH)6.5 - 7.5Thioether Bond
DBCO (Dibenzocyclooctyne) Azide (-N₃)NeutralTriazole Ring
Hydrazide Aldehyde/KetoneMildly AcidicHydrazone Bond
Thiol Maleimide, Disulfides6.5 - 7.5Thioether, Disulfide

Performance Comparison of PEGylation Chemistries

The efficiency of conjugation and the stability of the resulting linkage are critical parameters for the success of a bioconjugate. The following tables summarize quantitative data from comparative studies.

Table 1: Conjugation Efficiency and Stoichiometry

This table compares the reaction efficiency of traditional maleimide-thiol chemistry with modern click chemistry for conjugating Variable Domains of Heavy-Chain-Only Antibodies (VHHs).

Conjugation MethodReagentMolar Ratio (Reagent:VHH)Reaction Time (h)Temperature (°C)Reaction EfficiencyOutcomeReference
Maleimide-Thiol Maleimide-PEG5:11.5Room TempVariableDiverse reaction products[5]
Click Chemistry DBCO-PEG3:1185083.6%Defined, controllable conjugates[5]

Data from this study highlights that click chemistry offers superior control over stoichiometry, producing well-defined conjugates, whereas maleimide-thiol conjugation can result in a more heterogeneous mixture of products.[5]

Table 2: Stability of PEG Conjugates

The stability of the bond linking the PEG reagent to the biomolecule is crucial for in vivo applications. This table compares the stability of a maleimide-PEG linkage to a mono-sulfone-PEG linkage on a hemoglobin molecule in the presence of a competing thiol.

PEG ReagentIncubation ConditionIncubation Time% Conjugation RetainedReference
Maleimide-PEG 1 mM Glutathione (GSH) at 37°C7 days~70%
Mono-sulfone-PEG 1 mM Glutathione (GSH) at 37°C7 days>95%

These results demonstrate that the mono-sulfone-PEG adduct is significantly more stable and resistant to deconjugation via retro-Michael reactions compared to the maleimide-PEG adduct, which is a critical consideration for therapeutics requiring a long circulation half-life.

Table 3: Effect of PEG Chain Length on Pharmacokinetics

The length of the PEG chain significantly impacts the hydrodynamic volume of the conjugate, which in turn affects its in vivo half-life.[6]

ConjugatePEG Molecular WeightHalf-Life Extension (vs. no PEG)Reference
Affibody-MMAE4 kDa2.5-fold[6]
Affibody-MMAE10 kDa11.2-fold[6]

As shown, increasing the PEG chain length from 4 kDa to 10 kDa resulted in a dramatic increase in the circulation half-life of the affibody-drug conjugate.[6] This is attributed to the larger size reducing renal clearance.[6]

Visualizing PEGylation Workflows and Chemistries

Diagrams created using Graphviz help to clarify the complex processes and structures involved in PEGylation.

cluster_reagents Heterobifunctional PEG Reagents cluster_targets Target Molecules NHS_PEG_MAL NHS Ester PEG Spacer Maleimide ProteinA Protein A (with Lysine -NH2) NHS_PEG_MAL:f0->ProteinA Amine Reaction ProteinB Protein B (with Cysteine -SH) NHS_PEG_MAL:f2->ProteinB Thiol Reaction DBCO_PEG_NHS DBCO PEG Spacer NHS Ester DBCO_PEG_NHS:f2->ProteinA Amine Reaction MoleculeC Molecule C (with Azide) DBCO_PEG_NHS:f0->MoleculeC Click Chemistry AZIDE_PEG_MAL Azide PEG Spacer Maleimide

Caption: Common heterobifunctional PEG reagents and their target functional groups.

A 1. Prepare Protein Solution (e.g., Antibody in PBS) B 2. First Reaction Step (e.g., React with NHS-PEG-Maleimide) A->B Add PEG Reagent C 3. Purification (Remove excess PEG reagent via SEC or Dialysis) B->C Stop Reaction E 5. Second Reaction Step (Conjugate drug to PEGylated protein) C->E D 4. Prepare Second Molecule (e.g., Thiol-containing drug) D->E Add to PEG-Protein F 6. Final Purification (Isolate the final conjugate) E->F Stop Reaction G 7. Characterization (SDS-PAGE, HIC, Mass Spec) F->G

Caption: A typical two-step experimental workflow for protein PEGylation.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Final Conjugate Protein Protein-NH2 (e.g., Lysine residue) Protein_PEG_MAL Protein-NH-CO-PEG-Maleimide Protein->Protein_PEG_MAL Amide Bond Formation (pH 7.0-8.5) NHS_PEG_MAL NHS-PEG-Maleimide NHS_PEG_MAL->Protein_PEG_MAL Final_Product Protein-NH-CO-PEG-S-Drug Protein_PEG_MAL->Final_Product Thioether Bond Formation (pH 6.5-7.5) Drug Drug-SH Drug->Final_Product

Caption: Reaction pathway for NHS-PEG-Maleimide conjugation.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are generalized protocols for key experiments.

Protocol 1: Two-Step Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing molecule (Molecule B).

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide reagent, dissolved in anhydrous DMSO immediately before use[2]

  • Molecule B with a free sulfhydryl group

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

Step 1: Reaction of NHS Ester with Protein A

  • Dissolve Protein A in PBS to a concentration of 1-10 mg/mL.

  • Add a 10 to 20-fold molar excess of the dissolved NHS-PEG-Maleimide reagent to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM.

Step 2: Purification of PEGylated Intermediate

  • Remove excess, unreacted PEG reagent and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).

Step 3: Reaction of Maleimide with Molecule B

  • Add a 2 to 5-fold molar excess of Molecule B to the purified Protein A-PEG-Maleimide solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed at pH 6.5-7.5 to ensure specificity for the sulfhydryl group.[7]

Step 4: Final Purification and Characterization

  • Purify the final conjugate using SEC or another appropriate chromatography method to remove unreacted Molecule B.

  • Characterize the final product using SDS-PAGE (to observe the increase in molecular weight) and HPLC-based methods like Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[2][8]

Protocol 2: Pharmacokinetic Study in Plasma

This protocol outlines a method to determine the in-vivo half-life of a PEGylated bioconjugate.[9]

Procedure:

  • Administer the bioconjugate to the study animals (e.g., mice or rats) via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[9]

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[9]

  • Plot the plasma concentration of the bioconjugate against time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters, including the elimination half-life (t½).[9]

References

The Critical Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. While the warhead and E3 ligase ligand determine target engagement and recruitment of the degradation machinery, the linker connecting these two moieties plays a pivotal role in the formation of a stable and productive ternary complex. This guide provides a comprehensive comparison of how linker length and composition affect PROTAC ternary complex formation, supported by experimental data and detailed methodologies.

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The formation of a stable POI-PROTAC-E3 ligase ternary complex is a prerequisite for efficient protein degradation. The linker is not merely a passive spacer but an active modulator of this interaction, influencing the stability, cooperativity, and selectivity of the ternary complex.[3]

Impact of Linker Length on Ternary Complex Formation

The length of the linker is a critical parameter that dictates the spatial arrangement of the POI and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2][] Conversely, an excessively long linker can result in a highly flexible and unstable complex, which is also detrimental to efficient ubiquitination.[2] Therefore, an optimal linker length is crucial for maximizing the degradation efficiency of a PROTAC.

Numerous studies have demonstrated that the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[3] Empirical optimization by systematically varying the linker length is often a necessary step in PROTAC development.

Quantitative Analysis of Linker Length Effects

The following table summarizes quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG12>1000<20[5]
BRD4VHLPEG1518>95[5]
BRD4VHLPEG1842>95[5]
ERαCRBNPEG/Alkyl12~500~50[2]
ERαCRBNPEG/Alkyl16<10>90[2]
ERαCRBNPEG/Alkyl20~200~60[2]
p38αVHLPEG13>1000<10[2]
p38αVHLPEG15-17<50>80[2]
p38αVHLPEG19>500~30[2]

DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.

Influence of Linker Composition on Ternary Complex Formation

The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and conformational flexibility.[3] Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes and heterocyclic rings.[3]

  • PEG Linkers: Enhance solubility and can provide flexibility.[3]

  • Alkyl Chains: Offer flexibility and are synthetically accessible.[1]

  • Rigid Linkers: Can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing cooperativity.[6]

The concept of cooperativity (α) is crucial in understanding the stability of the ternary complex. Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex.[7] The linker's composition and rigidity can significantly impact these protein-protein interactions within the ternary complex.[6]

Comparative Data on Linker Composition and Cooperativity
PROTACTargetE3 LigaseLinker CompositionCooperativity (α)Ternary Complex KD (nM)Reference
MZ1BRD4VHLPEG-based224.5[8]
PROTAC 1SMARCA2VHLNot Specified3.2Not Specified[7]
ACBI1SMARCA2VHLNot Specified26Not Specified[7]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC research, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships in PROTAC design.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Signaling Pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_optimization Optimization Design Linker Design (Length & Composition) Synthesis Chemical Synthesis Design->Synthesis SPR_ITC Ternary Complex Formation (SPR, ITC, FRET) Synthesis->SPR_ITC Cooperativity Cooperativity (α) Measurement SPR_ITC->Cooperativity Degradation_Assay Western Blot / HiBiT (DC50 & Dmax) Cooperativity->Degradation_Assay Selectivity Selectivity Profiling Degradation_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Design Iterative Refinement

Caption: Experimental Workflow for Linker Optimization.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_complex Ternary Complex Characteristics cluster_outcome Degradation Outcome Length Linker Length Stability Stability (KD) Length->Stability Conformation Optimal Conformation Length->Conformation Composition Linker Composition (Flexibility/Rigidity) Composition->Stability Cooperativity Cooperativity (α) Composition->Cooperativity Composition->Conformation Efficiency Degradation Efficiency (DC50, Dmax) Stability->Efficiency Cooperativity->Efficiency Conformation->Efficiency Selectivity Degradation Selectivity Conformation->Selectivity

Caption: Linker Properties and Their Impact.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics of binary and ternary complex formation and dissociation in real-time.[][10]

Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Immobilized E3 ligase (e.g., biotinylated VHL complex)

  • Purified target protein (POI)

  • PROTACs with varying linker lengths and compositions

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure the binary PROTAC-E3 ligase interaction (KD,binary).

  • Ternary Interaction Analysis: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.

  • Inject the POI-PROTAC mixture over the E3 ligase surface to measure the ternary complex formation (KD,ternary).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KD,binary / KD,ternary.[10]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) measures the heat change upon binding and can be used to determine the thermodynamic parameters of ternary complex formation.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.

Materials:

  • ITC instrument

  • Purified E3 ligase

  • Purified POI

  • PROTACs

Procedure:

  • Load the E3 ligase into the sample cell.

  • Load the PROTAC into the injection syringe.

  • Perform a titration of the PROTAC into the E3 ligase solution to determine the binary binding parameters.

  • In a separate experiment, load the E3 ligase and a saturating concentration of the POI into the sample cell.

  • Titrate the PROTAC into the POI-E3 ligase mixture to determine the thermodynamic parameters of ternary complex formation.

  • Data Analysis: Analyze the resulting thermograms to calculate the binding parameters.

Cellular Degradation Assays (Western Blot and HiBiT)

These assays are used to quantify the extent of target protein degradation in a cellular context.

Objective: To determine the DC50 and Dmax values for a series of PROTACs.

Materials:

  • Cell line expressing the target protein

  • PROTACs

  • Cell lysis buffer

  • Antibodies for Western blotting (primary antibody against the POI, loading control antibody, and secondary antibody)

  • HiBiT lytic detection reagent (for HiBiT assay)

Procedure (Western Blot):

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the primary antibody against the POI and a loading control.

  • Incubate with the appropriate secondary antibody and visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its length and composition must be carefully optimized to facilitate the formation of a stable and productive ternary complex.[1][3] A systematic approach involving the synthesis of a focused library of PROTACs with varying linkers, followed by rigorous biophysical and cellular characterization, is essential for the development of potent and selective protein degraders. The interplay between linker properties, ternary complex stability, and degradation efficiency is complex and often requires empirical determination. Future advancements in computational modeling and structural biology will likely enable a more rational approach to linker design, accelerating the development of next-generation PROTAC therapeutics.[1]

References

A Comparative Guide to Validating the Purity of Synthesized Hydroxy-PEG2-CH2COONa Conjugates Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Hydroxy-PEG2-CH2COONa. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their needs.

Introduction

This compound, a bifunctional linker containing a hydroxyl group and a sodium carboxylate connected by a short polyethylene (B3416737) glycol (PEG) chain, is increasingly utilized in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of this linker is critical, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and altered pharmacological profiles of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. This guide compares the utility of HPLC with other methods and provides a detailed protocol for its implementation.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This process can introduce several potential impurities that need to be monitored:

  • Unreacted Starting Materials: Such as sodium 2-(2-hydroxyethoxy)ethoxide and sodium chloroacetate.

  • Residual Solvents: For instance, ethylene (B1197577) glycol, which may be used as a solvent or be a starting material for one of the reactants.

  • Oligomerization Products: The free acid form of the conjugate (Hydroxy-PEG2-CH2COOH) can be unstable and undergo self-esterification to form dimers or higher-order oligomers.

  • Oxidation Products: PEG chains can be susceptible to oxidation, leading to the formation of impurities like formaldehyde (B43269) and formic acid.

  • By-products of Side Reactions: Depending on the reaction conditions, other related species may be formed.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity validation depends on the specific information required, such as quantification of the main component, identification of impurities, and assessment of structural integrity.

Analytical Technique Principle Strengths Limitations Typical Purity Range Detected
HPLC with Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) Separation based on polarity, with near-universal detection of non-volatile analytes.High sensitivity for non-chromophoric compounds like PEGs. Good for quantification of the main peak and major impurities.Non-linear response can make accurate quantification of diverse impurities challenging. Does not provide structural information.95-99%
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.Provides molecular weight information for peak identification. Highly sensitive and specific.Quantification can be complex and may require standards for each impurity. Ionization efficiency can vary between compounds.>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information and can be used for absolute quantification (qNMR).[1][2][3] Excellent for identifying and quantifying impurities with distinct signals.[4]Lower sensitivity compared to HPLC-MS. Complex mixtures can lead to overlapping signals.90-99%
Size-Exclusion Chromatography (SEC) Separation based on molecular size in solution.Useful for detecting high molecular weight oligomers or polymer impurities.Not suitable for separating small molecules of similar size, such as starting materials from the desired product.Primarily for detecting polymer impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with Charged Aerosol Detection (CAD).

1. Materials and Reagents

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), analytical grade

  • Reference standards for potential impurities (if available)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • CAD/ELSD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 60 °C

    • Gas Flow: As per manufacturer's recommendation

4. Sample Preparation

  • Prepare a stock solution of the this compound sample in Mobile Phase A at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • If impurity standards are available, create calibration curves for accurate quantification.

Mandatory Visualizations

Logical Workflow for Purity Validation

Workflow for Purity Validation of this compound cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Purity Analysis cluster_alternatives Alternative/Confirmatory Analysis synthesis Williamson Ether Synthesis initial_char Initial Characterization (e.g., NMR, MS) synthesis->initial_char Crude Product hplc_method RP-HPLC with CAD/ELSD initial_char->hplc_method Sample for Purity Check data_analysis Data Analysis (% Purity, Impurity Profile) hplc_method->data_analysis lcms LC-MS for Impurity ID data_analysis->lcms If unknown impurities qnmr qNMR for Absolute Purity data_analysis->qnmr For orthogonal validation decision Purity > 95%? data_analysis->decision pass Product Meets Specification decision->pass Yes fail Further Purification Required decision->fail No

Caption: Workflow for Purity Validation.

Signaling Pathway of PROTAC Action (Illustrative Use Case)

Illustrative PROTAC Mechanism of Action cluster_cell Cellular Environment protac PROTAC (containing this compound linker) poi Protein of Interest (POI) protac->poi binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome Proteasome proteasome->degradation degraded_peptides Degraded Peptides degradation->degraded_peptides

Caption: PROTAC Mechanism of Action.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of Hydroxy-PEG2-CH2COONa

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a common reagent in biomedical research and drug development. Adherence to these procedures will help mitigate risks and ensure that waste is managed in accordance with institutional and regulatory standards.

I. Hazard Identification and Safety Precautions

Prior to handling, it is crucial to be aware of the potential hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from PubChem CID 146026251[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator may be necessary.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect unused solid this compound and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled solid waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[2]

    • Do not mix with other incompatible waste streams.

    • The container should be appropriate for the solvent used (e.g., a glass container for organic solvents).

Step 2: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled to prevent accidental mixing and to inform waste handlers of the contents.

  • The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s) (e.g., "Irritant")

    • The date the waste was first added to the container.

    • The laboratory or principal investigator's name and contact information.

Step 3: Decontamination of Labware

Reusable labware, such as glassware, that has come into contact with this compound should be decontaminated prior to washing.

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual chemical.[2]

  • Collect Rinse Solvent: The initial rinse solvent must be collected and disposed of as hazardous liquid waste.[2]

  • Washing: After the initial solvent rinse, the labware can be washed with soap and water.[2]

Step 4: Storage of Waste

Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a well-ventilated area, away from incompatible materials.

Step 5: Final Disposal

Arrange for the collection and final disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Follow all institutional and local regulations for waste pickup and disposal.

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Increase ventilation in the area if it is safe to do so.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed material or swept solid into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_labware cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid labware Contaminated Reusable Labware waste_type->labware Labware solid_container Place in Labeled Solid Waste Container solid_waste->solid_container store_waste Store Waste in Designated Area solid_container->store_waste liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container liquid_container->store_waste decontaminate Decontaminate Labware (Solvent Rinse) labware->decontaminate collect_rinse Collect Rinse as Liquid Waste decontaminate->collect_rinse wash_labware Wash with Soap and Water decontaminate->wash_labware collect_rinse->liquid_container ehs_disposal Arrange for EHS Pickup and Disposal store_waste->ehs_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PEG2-CH2COONa. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, the following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z.87.1-1989 standard or European Standard EN166. Should feature side shields for comprehensive protection.[2][3]Protects against chemical splashes and airborne particles that can cause serious eye irritation[1][3].
Face ShieldTo be worn over safety glasses or goggles.Recommended when there is a significant risk of splashing or a large volume of the chemical is being handled[4].
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are suitable for providing a barrier against skin contact.[3][4]Prevents skin irritation by avoiding direct contact with the chemical.[3] Gloves should be inspected before use and disposed of after handling the substance.[4][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against accidental spills.Provides a removable barrier to protect skin and personal clothing from contamination.[2][4]
Protective ClothingLong pants and closed-toe, closed-heel shoes are required.Ensures that no skin on the lower body or feet is exposed to potential spills.[4]
Respiratory Protection Respirator (if necessary)Use a NIOSH-approved respirator if engineering controls (like a fume hood) are insufficient or when handling large quantities that may generate dust or aerosols.[3][4]Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols of the compound.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe operational procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and Prepare Handling Area gather_ppe Gather All Necessary PPE don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to Handling locate_safety Locate Eyewash Station and Safety Shower handle_chem Handle this compound in a Well-Ventilated Area avoid_dust Avoid Generating Dust or Aerosols close_container Tightly Close Container handle_chem->close_container Complete Handling clean_area Clean and Decontaminate Work Area doff_ppe Doff and Dispose of Contaminated PPE wash_hands Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Procedural Steps:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Before handling, inspect all PPE for integrity.

  • Handling:

    • Wear all required PPE as detailed in the table above.

    • When weighing or transferring the solid material, do so carefully to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal collect_solid Collect Solid Waste in a Labeled, Sealed Container collect_liquid Collect Liquid Waste in a Labeled, Sealed Container collect_ppe Collect Contaminated PPE Separately store_waste Store Waste in a Designated Secondary Containment Area collect_ppe->store_waste Proceed to Storage dispose_waste Dispose of Waste Through Certified Hazardous Waste Vendor

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.